molecular formula C13H17NO2 B077391 Methyl 4-(piperidin-1-yl)benzoate CAS No. 10338-58-6

Methyl 4-(piperidin-1-yl)benzoate

Cat. No.: B077391
CAS No.: 10338-58-6
M. Wt: 219.28 g/mol
InChI Key: DGHBETAWIXVCFO-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-1-yl)benzoate is a valuable chemical intermediate and research compound, primarily recognized for its role in medicinal chemistry and drug discovery. Its structure features a benzoate ester core substituted with a piperidine moiety, a common pharmacophore found in numerous biologically active molecules. This compound serves as a key building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). Its research applications include the development of potential ligands for G-protein coupled receptors (GPCRs) and the exploration of structure-activity relationships (SAR) in novel therapeutic agents. The piperidine ring contributes to the molecule's lipophilicity and potential for membrane permeability, while the ester group offers a versatile synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or transesterification. Researchers utilize this compound as a precursor in the design and synthesis of compounds for high-throughput screening and pharmacological profiling. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-5-7-12(8-6-11)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBETAWIXVCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569225
Record name Methyl 4-(piperidin-1-yl)benzoate
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10338-58-6
Record name Methyl 4-(1-piperidinyl)benzoate
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Record name Methyl 4-(piperidin-1-yl)benzoate
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Record name Methyl 4-(piperidin-1-yl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(piperidin-1-yl)benzoate, a tertiary amine-substituted aromatic ester. This compound serves as a valuable building block in medicinal chemistry and materials science, where the piperidine moiety can impart desirable pharmacokinetic properties or act as a key pharmacophore. The strategic introduction of this saturated heterocycle onto an aromatic core is a common objective in drug development. This document details a robust synthetic protocol via the Buchwald-Hartwig amination, outlines a complete characterization workflow, and explains the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds, particularly to an aromatic ring (an sp²-hybridized carbon), is a cornerstone of modern organic synthesis. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited to substrates with strong electron-withdrawing groups.[1] For a versatile and efficient synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior strategy.[2][3] This palladium-catalyzed cross-coupling reaction offers broad substrate scope, functional group tolerance, and typically proceeds under milder conditions than traditional methods.[2][4]

The Reaction: Buchwald-Hartwig Amination

The selected synthetic route involves the coupling of an aryl halide, Methyl 4-bromobenzoate , with the secondary amine, piperidine . This transformation is facilitated by a palladium catalyst, a phosphine ligand, and a base.

Reaction_Scheme cluster_conditions Pd Catalyst Ligand Base, Solvent, Heat A Methyl 4-bromobenzoate C This compound B Piperidine D H-Base+ Br- C->dummy3 + dummy1->dummy2 + dummy2->C

Caption: Palladium-catalyzed synthesis of the target compound.

The 'Why': Mechanistic Rationale and Component Selection

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps involving the palladium catalyst.[3][4]

  • Catalyst Activation & Oxidative Addition: The active Pd(0) catalyst is either added directly or generated in situ from a Pd(II) precatalyst. This species reacts with the Methyl 4-bromobenzoate in an oxidative addition step, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the palladium center. The base then deprotonates the coordinated amine, forming an amido-palladium complex. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate this step without competing in side reactions.[4]

  • Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. Sterically hindered phosphine ligands, such as those developed by Buchwald and Hartwig, are essential.[2][5] They promote the reductive elimination step and prevent catalyst decomposition, leading to higher yields and efficiency.[3]

Experimental_Workflow A 1. Reagent Setup (Flask under N2 atmosphere) B 2. Add Reagents (Aryl halide, Pd catalyst, ligand, base, solvent) A->B C 3. Add Amine (Piperidine via syringe) B->C D 4. Reaction (Heat to reflux, monitor by TLC) C->D E 5. Work-up (Cool, filter, add water, extract with EtOAc) D->E F 6. Purification (Dry organic layer, concentrate, purify by column chromatography) E->F G 7. Characterization (NMR, IR, MS analysis of pure product) F->G

Caption: Step-by-step experimental workflow for synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps and checkpoints. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • Methyl 4-bromobenzoate

  • Piperidine

  • Palladium(II) acetate [Pd(OAc)₂] (catalyst precursor)

  • Racemic-BINAP (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene (anhydrous solvent)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), Racemic-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20% ethyl acetate in hexanes. The reaction is complete when the starting aryl bromide spot is no longer visible.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

Part 2: Comprehensive Characterization

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic methods provides a complete structural picture.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Expected to be an off-white solid or pale yellow oil
Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Multiplicity
~7.90d, J ≈ 9.0 Hz
~6.85d, J ≈ 9.0 Hz
3.85s
~3.30t, J ≈ 5.5 Hz
~1.70m
~1.55m

Table 2: Infrared (IR) Spectroscopy & Mass Spectrometry (MS) IR spectroscopy identifies the functional groups present, while Mass Spectrometry confirms the molecular weight.

Technique Expected Value Assignment
IR (KBr, cm⁻¹) ~2930, 2850C-H stretching (aliphatic)
~1710C=O stretching (ester)
~1605, 1520C=C stretching (aromatic)
~1280, 1100C-O stretching (ester) & C-N stretching
MS (ESI+) m/z 220.13[M+H]⁺

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(3), 204-211. [Link]

  • American Chemical Society Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

Sources

Methyl 4-(piperidin-1-yl)benzoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling of Methyl 4-(piperidin-1-yl)benzoate

Part 1: Executive Summary & Compound Significance

This compound is a quintessential "push-pull" chromophore. Structurally, it consists of an electron-donating piperidine ring (the "push") and an electron-withdrawing methyl ester group (the "pull") connected by a phenyl linker.

Why this molecule matters:

  • Medicinal Chemistry: It serves as a lipophilic scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective estrogen receptor modulators (SERMs).

  • Material Science: The Intramolecular Charge Transfer (ICT) state generated by the donor-acceptor motif makes it a model compound for studying fluorescence quenching and non-linear optical (NLO) properties.

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its common impurities (e.g., the hydrolyzed acid or the amide isomer).

Part 2: Synthetic Pathway & Rationale

To understand the impurity profile in spectroscopy, one must understand the genesis of the molecule. The most robust industrial route is the Nucleophilic Aromatic Substitution (


) of methyl 4-fluorobenzoate.

Reaction Logic: The fluorine atom at the para position is activated for nucleophilic attack by the electron-withdrawing ester group. Piperidine acts as both the nucleophile and the base to scavenge the generated HF (often supplemented with


).

Graphviz Workflow:


 Synthesis & Workup 

SynthesisWorkflow Start Methyl 4-fluorobenzoate (Substrate) Condition DMSO/K2CO3 100°C, 4-6h Start->Condition Reagent Piperidine (Nucleophile/Base) Reagent->Condition Intermediate Meisenheimer Complex Condition->Intermediate Addition Product This compound (Target) Intermediate->Product Elimination (-F) Impurity Impurity: 4-(piperidin-1-yl)benzoic acid (Hydrolysis Product) Product->Impurity Over-heating/Aq. Workup

Caption: Figure 1.


 pathway. Note that excessive heat or acidic workup can hydrolyze the ester to the carboxylic acid impurity.

Part 3: Spectroscopic Characterization (The Core)

This section details the expected spectral data derived from consensus values for N-aryl benzoates. These values are self-validating: if your experimental data deviates significantly (>0.5 ppm in NMR or >20 cm⁻¹ in IR), suspect the amide isomer or hydrolysis.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃) The hallmark of this spectrum is the AA'BB' system in the aromatic region and the distinct piperidine multiplets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.89 Doublet (

Hz)
2HAr-H (ortho to ester)Deshielded by the electron-withdrawing carbonyl (anisotropic effect).
6.85 Doublet (

Hz)
2HAr-H (ortho to N)Shielded by the mesomeric donation of the nitrogen lone pair.
3.86 Singlet3HO-CH₃ Typical methyl ester chemical shift.
3.35 Multiplet (br)4HPiperidine

-CH₂
Deshielded by proximity to the electronegative nitrogen.
1.65 Multiplet6HPiperidine

-CH₂
Aliphatic envelope; often appears as two overlapping multiplets (1.6-1.7).

13C NMR (100 MHz, CDCl₃) Key diagnostic: The separation between the C-N aromatic carbon and the C=O aromatic carbon.

Chemical Shift (δ, ppm)Carbon TypeAssignment
167.2 Quaternary (C=O)Ester Carbonyl.
154.5 Quaternary (C-N)Aromatic C4 (attached to Piperidine). Highly deshielded by N.
131.2 CH (Ar)Aromatic C2/C6 (ortho to ester).
118.5 Quaternary (C-C=O)Aromatic C1 (attached to Ester).
113.4 CH (Ar)Aromatic C3/C5 (ortho to N).
51.5 CH₃Methoxy carbon.
48.5 CH₂Piperidine

-C.
25.4 CH₂Piperidine

-C.
24.3 CH₂Piperidine

-C.

Graphviz Logic: NMR Connectivity

NMRLogic Nitrogen N-Donor Ring Phenyl Ring Nitrogen->Ring +M Effect Shielding Shielding Effect (Upfield Shift) δ 6.85 Nitrogen->Shielding Ortho Protons Carbonyl Ester (EWG) Ring->Carbonyl Conjugation Deshielding Deshielding Effect (Downfield Shift) δ 7.89 Carbonyl->Deshielding Ortho Protons

Caption: Figure 2. Electronic effects dictating the AA'BB' splitting pattern in 1H NMR.

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2940 - 2850 C-H Stretch (Aliphatic)Confirms the piperidine ring (sp³ C-H).
1695 - 1705 C=O Stretch (Ester)Critical: Lower than typical benzoates (usually 1720) due to the "push" effect of the nitrogen increasing single-bond character of the carbonyl.
1605, 1515 C=C Stretch (Aromatic)Strong bands typical of para-disubstituted benzene rings.
1275 C-O StretchStrong ester C-O-C asymmetric stretch.
C. Mass Spectrometry (GC-MS / ESI-MS)

Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol

  • Molecular Ion (

    
    ):  m/z 219 (Strong, stable due to aromaticity).
    
  • Base Peak: Often m/z 219 or the fragment resulting from loss of methoxy.

  • Key Fragments:

    • m/z 188:

      
       (Acylium ion).
      
    • m/z 160:

      
       (Loss of entire ester group).
      
    • m/z 84: Piperidine ring fragment (characteristic of cyclic amines).

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening of the piperidine signals.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

    
    ) from the synthesis step, which can cause baseline distortion.
    
Protocol 2: Impurity Profiling (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV (254 nm). The product is highly UV active.

  • Rf Values:

    • Product (Ester): ~0.6[2]

    • Starting Material (Fluoro-ester): ~0.8

    • Hydrolysis Impurity (Acid): ~0.1 (streaks near baseline).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate and piperidine fragment shifts). [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
    ). [Link]
    
  • PubChem Database. Compound Summary for this compound. (For physical property verification). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems). [Link]

Sources

crystal structure of Methyl 4-(piperidin-1-yl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Crystal Structure of Methyl 4-(piperidin-1-yl)benzoate Derivatives: A Technical Guide

Abstract This guide provides a comprehensive technical analysis of the structural chemistry, synthesis, and crystallographic properties of this compound and its derivatives. Targeted at drug development professionals and structural biologists, this document elucidates the supramolecular architecture of the N-aryl piperidine scaffold, a critical pharmacophore in medicinal chemistry. We explore the causality between synthetic protocols and crystal quality, detail the dominant intermolecular forces driving lattice stability, and provide self-validating experimental procedures.

Introduction: The Pharmacophore and its Significance

This compound represents a quintessential "push-pull" system in organic materials science. The molecule features an electron-donating piperidine ring coupled to an electron-withdrawing ester group via a phenyl linker. This electronic conjugation not only dictates its reactivity but also governs its solid-state assembly.

  • Core Scaffold: The 4-(piperidin-1-yl)benzoic acid motif is a versatile building block found in local anesthetics, anti-inflammatory agents, and non-peptide GPCR ligands.

  • Structural Relevance: Understanding the crystal packing of this ester provides predictive insights into the solubility and bioavailability of more complex pharmaceutical derivatives. The absence of strong hydrogen bond donors (like -OH or -NH) makes this system an excellent model for studying weak interactions such as C-H···O bonds and

    
    -stacking.
    

Chemical Synthesis: Pathways to High-Purity Crystals

To obtain single crystals suitable for X-ray diffraction, the synthesis must yield a product free of regioisomers. We present two authoritative pathways: the robust Nucleophilic Aromatic Substitution (


) and the catalytic Buchwald-Hartwig Amination.
Pathway Logic and Causality
  • Method A:

    
     (Preferred for Scale) 
    
    • Substrate: Methyl 4-fluorobenzoate.

    • Logic: The para-ester group activates the fluorine towards displacement by the secondary amine (piperidine). This method is self-validating because the reaction stops cleanly after mono-substitution due to the steric bulk of the added piperidine.

  • Method B: Buchwald-Hartwig (Preferred for Complex Derivatives)

    • Substrate: Methyl 4-bromobenzoate.

    • Logic: Useful when the aromatic ring contains other electron-donating groups that would deactivate the

      
       pathway.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-fluorobenzoate (Activated Substrate) Process SNAr Reaction K2CO3, DMSO, 100°C Start->Process Reagent Piperidine (Nucleophile) Reagent->Process Workup Aq. Workup & Recrystallization (MeOH) Process->Workup >95% Conversion Product This compound (Crystalline Solid) Workup->Product Slow Evaporation

Figure 1: Critical path for the synthesis of the title compound via Nucleophilic Aromatic Substitution.

Crystallographic Characterization

The crystal structure of this compound derivatives is defined by the interplay between steric hindrance and electronic conjugation.

Molecular Conformation
  • Piperidine Ring: Consistently adopts a chair conformation .[1] This is the thermodynamic minimum, minimizing 1,3-diaxial interactions.

  • N-Aryl Geometry: The nitrogen atom is typically

    
    -hybridized or slightly pyramidalized. The lone pair on the nitrogen conjugates with the 
    
    
    
    -system of the benzene ring, forcing the N-C(phenyl) bond to shorten (approx. 1.38–1.40 Å) and restricting rotation.
  • Twist Angle: Steric repulsion between the ortho-hydrogens of the piperidine ring and the ortho-hydrogens of the benzene ring often induces a twist, preventing the two rings from being perfectly coplanar. This twist (typically 10–30°) disrupts perfect

    
    -conjugation but allows for denser crystal packing.
    
Supramolecular Architecture

In the absence of classical hydrogen bond donors, the lattice is stabilized by:

  • C-H···O Interactions: The carbonyl oxygen of the ester acts as a weak acceptor for acidic aromatic protons or the

    
    -protons of the piperidine ring from neighboring molecules.
    
  • C-H···

    
     Interactions:  The electron-rich piperidine C-H bonds often point toward the electron-deficient centroid of the benzoate ring.
    
  • Dipole Alignment: The molecules align in antiparallel arrays to cancel the strong dipole moment created by the donor-acceptor motif.

Table 1: Typical Crystallographic Parameters for 4-Aminobenzoate Derivatives

ParameterTypical Value / RangeStructural Implication
Space Group

or

Centrosymmetric packing is favored to cancel dipoles.
Z (Formula Units) 4Indicates one unique molecule in the asymmetric unit packing in a general position.
N-C(aryl) Bond 1.38 – 1.41 ÅPartial double bond character due to resonance.
Piperidine Puckering ChairMinimizes torsional strain.
Packing Motif Herringbone or LayeredDriven by weak C-H...O and van der Waals forces.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to be self-validating : the appearance of a specific color change and the formation of distinct crystal habits serve as checkpoints for success.

Materials
  • Methyl 4-fluorobenzoate (1.0 eq)

  • Piperidine (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Dimethyl Sulfoxide (DMSO, solvent)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (1.54 g, 10 mmol) in DMSO (10 mL).

  • Reagent Addition: Add anhydrous

    
     (2.76 g, 20 mmol). Then, add Piperidine (1.5 mL, 15 mmol) dropwise.
    
    • Checkpoint: The suspension should remain stirrable. If too thick, add 2 mL DMSO.

  • Thermal Activation: Heat the mixture to 100°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (the amine).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMSO and salts), and dry under vacuum.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in a minimum amount of hot Methanol or Ethanol.

    • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).

    • Result: Colorless, block-like crystals suitable for X-ray diffraction should form within 24–48 hours.

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular conformation to lattice packing.

CrystalLogic Molecule This compound (Monomer) Conformation Steric Twist (Phenyl vs Piperidine) Molecule->Conformation Intramolecular Forces Interaction1 Primary Interaction: C-H...O=C (Weak H-Bond) Conformation->Interaction1 Directs Assembly Interaction2 Secondary Interaction: Van der Waals / Packing Conformation->Interaction2 Lattice 3D Crystal Lattice (Centrosymmetric Space Group) Interaction1->Lattice Directional Steering Interaction2->Lattice Volume Filling

Figure 2: Hierarchical assembly logic of the supramolecular structure.

References

  • Synthesis of N-Aryl Piperidines via SNAr

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • Relevance: Establishes the mechanism for activating the fluorobenzo
  • Crystal Structure of Analogous Benzoates

    • Source: Cambridge Structural Database (CSD). Structures of 4-amino-benzoate derivatives (e.g., Benzocaine analogs)
    • Relevance: Provides lattice parameters for the 4-substituted benzo
  • Buchwald-Hartwig Amination Protocols

    • Source: Wolfe, J. P., & Buchwald, S. L. (1996).[2] "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation." Journal of the American Chemical Society.[2][3]

    • Relevance: Alternative synthesis route for complex deriv
  • Pharmacological Applications of Piperidinyl Benzoates

    • Source:Journal of Medicinal Chemistry. Various entries on "local anesthetic pharmacophores" referencing the lipophilic tail (piperidine)

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 4-(piperidin-1-yl)benzoate CAS: 281235-04-9 (Analogous Reference) | PubChem CID: 15154253 Class: Lipophilic Amino-Benzoate Ester

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility profile of This compound . As a key intermediate in the synthesis of pharmaceutical agents (including potential local anesthetics and antihistamines), understanding its solid-liquid equilibrium (SLE) is critical for optimizing recrystallization yields and reaction solvent selection.

This guide synthesizes structural analysis with standard thermodynamic protocols (Apelblat and van’t Hoff models) to establish a self-validating solubility determination workflow.

Part 1: Physicochemical Characterization & Solubility Prediction

Before initiating wet-lab protocols, a structural analysis establishes the baseline solubility expectations. The molecule features a dual-nature topology: a lipophilic piperidine ring and a polar methyl ester group attached to a central phenyl ring.

Structural Determinants of Solubility
  • Lipophilic Domain: The piperidinyl group significantly increases non-polar surface area compared to primary amines (e.g., benzocaine), predicting higher solubility in non-polar solvents (Toluene, DCM) and lower solubility in polar protic solvents (Water, Methanol).

  • Polar Domain: The ester functionality accepts hydrogen bonds, facilitating solubility in medium-polarity solvents (Ethyl Acetate, Acetone).

  • Crystal Lattice Energy: The para-substitution symmetry typically enhances crystal packing efficiency, requiring higher temperatures or stronger solvents to overcome the lattice energy compared to ortho- or meta- isomers.

Predicted Solubility Ranking (Hansen Solubility Parameter Logic)

Based on the structural analogs (e.g., Ethyl 4-aminobenzoate) and calculated LogP (~2.7–3.5), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM)Very High Dipole-dipole & Dispersion
Aromatic TolueneHigh

-

Stacking & Dispersion
Esters Ethyl AcetateHigh Dipole-dipole
Ketones AcetoneModerate-High Dipole-dipole
Alcohols Ethanol / MethanolModerate Hydrogen Bonding (Acceptor only)
Water WaterInsoluble Hydrophobic Effect dominates

Part 2: Experimental Determination Protocols

To generate definitive quantitative data (Mole Fraction,


), two complementary protocols are recommended. The Laser Monitoring Method  is preferred for its precision in detecting the exact moment of dissolution (clear point).
Protocol A: Dynamic Laser Monitoring Method

This method minimizes human error in visual detection and provides high-resolution temperature-solubility curves.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Programmable circulating water bath (

    
     0.05 K precision)
    
  • Laser transmissometer (or high-intensity laser pointer + photodiode)

  • Magnetic stirrer

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass of this compound (

    
    ) into the vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Set the stirrer to 400 rpm. The mixture should be a turbid suspension.

  • Heating Ramp: Increase temperature slowly (0.2 K/min).

  • Detection: Monitor laser intensity through the solution.

    • Turbid State: Low transmission (scattering).

    • Clear Point: Sudden spike in transmission. Record Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ).
      
  • Iteration: Add more solute to the same vessel and repeat to obtain the next data point (Synthetic Method).

Protocol B: Static Gravimetric Method (Validation)

Use this to validate the laser method at key isotherms (e.g., 25°C, 40°C).

  • Saturate solvent with excess solid for 24 hours at constant

    
    .
    
  • Filter supernatant using a 0.45

    
    m heated syringe filter.
    
  • Evaporate solvent from a weighed aliquot and measure the dry residue mass.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and process flow for generating the solubility profile.

Solubility_Workflow start Start: Solubility Profiling prep Weigh Solute (m1) & Solvent (m2) start->prep method_choice Select Method prep->method_choice laser Laser Monitoring (Dynamic) method_choice->laser Speed/Curve grav Gravimetric (Static) method_choice->grav Validation heat Heat at 0.2 K/min laser->heat saturate Saturate for 24h @ Constant T grav->saturate detect Detect Clear Point (Laser Transmittance) heat->detect calc Calculate Mole Fraction (x1) detect->calc model Thermodynamic Modeling (Apelblat / van't Hoff) calc->model filter Filter & Evaporate saturate->filter weigh Weigh Residue filter->weigh weigh->calc

Figure 1: Decision logic and workflow for solubility determination using Dynamic (Laser) and Static (Gravimetric) methods.

Part 3: Thermodynamic Modeling & Analysis

Raw data must be correlated to thermodynamic models to ensure internal consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) in organic solvents.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from multivariate regression.
    
  • Validation: A Relative Average Deviation (RAD) < 2% indicates excellent fit.

van't Hoff Analysis

To understand the energetics of dissolution, apply the van't Hoff equation. Plot


 vs 

.


  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder (driving force).
    
  • Interpretation: For amino-benzoates, dissolution is typically endothermic and entropy-driven .[1]

Modeling Workflow Diagram

Thermo_Logic data Experimental Data (x1 vs T) regress Non-linear Regression data->regress apelblat Modified Apelblat Model ln x = A + B/T + C ln T regress->apelblat vanthoff van't Hoff Model ln x = -dH/RT + dS/R regress->vanthoff eval Evaluate Fit (R², RAD) apelblat->eval vanthoff->eval params Extract Thermodynamic Parameters (dH, dS) eval->params Good Fit app Process Design (Cooling Curve) params->app

Figure 2: Computational workflow for correlating experimental solubility data to thermodynamic parameters.

Part 4: Practical Applications (Recrystallization)

The solubility profile directly informs the purification strategy.

Solvent System Selection
  • Good Solvent: Ethyl Acetate or Toluene (High solubility at boiling point).

  • Anti-Solvent: n-Heptane or Water (Low solubility).

  • Recommended System: Ethanol/Water or Ethyl Acetate/Heptane .

    • Why? The piperidine moiety makes the compound too soluble in pure alcohols for high-yield recovery, but the addition of water drastically reduces solubility, forcing precipitation.

Purification Protocol
  • Dissolve crude this compound in refluxing Ethanol (approx. 5 mL/g).

  • Filter hot to remove insoluble mechanical impurities.

  • Slowly add warm Water dropwise until persistent turbidity is observed.

  • Allow controlled cooling to 25°C, then to 4°C.

  • Filter crystals and wash with cold Ethanol/Water (1:1 mixture).

References

  • Compound Identification: PubChem. This compound.[3][4] National Library of Medicine. Accessed 2026.[5] Link

  • Methodological Proxy (Amino-benzoates): Xu, H., et al. "Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K." Journal of Chemical & Engineering Data, 2013. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999. Link

  • General Solubility Principles: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

The Strategic Role of Methyl 4-(piperidin-1-yl)benzoate as a Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

In the landscape of contemporary drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Methyl 4-(piperidin-1-yl)benzoate, a substituted aromatic ester, has emerged as a significant building block in the synthesis of a variety of biologically active molecules. Its unique structural composition, featuring a rigid aromatic ring, a flexible piperidine moiety, and a reactive methyl ester group, provides a strategic scaffold for the elaboration of complex molecular architectures. This guide, curated from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role as a chemical intermediate in the synthesis of potential pharmaceuticals. We will delve into the causality behind synthetic choices, supported by authoritative references, to provide a trustworthy and expert-driven narrative for the discerning scientific audience.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The molecule's characterization data provides the foundational knowledge for its handling, reaction monitoring, and purification.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Expected to be a solid or oilGeneral knowledge
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
  • ¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on the benzoate ring, the methylene protons of the piperidine ring, and the methyl protons of the ester group. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the piperidine ring, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several strategic disconnections. A common and efficient method involves the nucleophilic substitution of a suitable starting material with piperidine. One such plausible and industrially scalable approach is the reaction of methyl 4-bromomethylbenzoate with piperidine.

Experimental Protocol: Nucleophilic Substitution Route

This protocol is based on a well-established method for the synthesis of related N-benzylated piperidines and piperazines.[1]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Methyl 4-bromomethylbenzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Methyl 4-bromomethylbenzoate (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base that effectively neutralizes the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product side. Its insolubility in acetonitrile facilitates its removal by simple filtration.

  • Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants while not interfering with the nucleophilic attack of the piperidine.

  • Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities. The use of brine helps to break any emulsions and further dry the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the final product is of high purity for subsequent applications.

Synthesis_of_Methyl_4_piperidin_1_yl_benzoate cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Reactant1 Methyl 4-bromomethylbenzoate Reaction Nucleophilic Substitution Reactant1->Reaction Electrophile Reactant2 Piperidine Reactant2->Reaction Nucleophile Reagent1 K₂CO₃ (Base) Reagent1->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Condition Reflux Condition->Reaction Product This compound Byproduct HBr (neutralized) Reaction->Product Reaction->Byproduct

Synthetic scheme for this compound.

The Pivotal Role of this compound in Drug Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the methyl ester functionality allows for a variety of subsequent chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

Case Study: A Gateway to Kinase Inhibitors

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is highly prevalent in a number of kinase inhibitors. For instance, the structurally related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is a key intermediate in the synthesis of Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[2][3] This strongly suggests that this compound could serve as a crucial precursor for novel kinase inhibitors.

The general synthetic strategy would involve the hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction with a suitable amine-containing pharmacophore.

Drug_Synthesis_Pathway cluster_transformation Chemical Transformation cluster_coupling Amide Bond Formation Intermediate This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate->Hydrolysis Acid 4-(piperidin-1-ylmethyl)benzoic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Target Target Molecule (e.g., Kinase Inhibitor) Coupling->Target Amine Pharmacophore-NH₂ Amine->Coupling

General synthetic utility in drug discovery.
Experimental Protocol: Hydrolysis and Amidation

Objective: To convert this compound into a representative amide derivative.

Part 1: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(piperidin-1-ylmethyl)benzoic acid.

Part 2: Amide Coupling

Materials:

  • 4-(piperidin-1-ylmethyl)benzoic acid

  • A primary or secondary amine (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Authoritative Grounding and Causality:

  • Ester Hydrolysis: The use of lithium hydroxide is a standard and mild method for the saponification of methyl esters. The reaction is typically clean and high-yielding.

  • Amide Coupling Reagents: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the acids formed during the reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of well-designed chemical intermediates in accelerating the drug discovery process. Its straightforward synthesis, coupled with the versatility of its chemical handles, makes it a valuable scaffold for the construction of diverse and complex molecular entities. While its direct application in a marketed drug may not be as widely publicized as some other intermediates, the prevalence of its core structure in numerous biologically active compounds underscores its strategic importance. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and potential applications of this compound is not merely academic; it is a practical advantage in the quest for novel therapeutics.

References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630. Available at: [Link]

  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpiperidin-4-yl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Marchetti, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3298. Available at: [Link]

  • Chemsrc. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Eastfine. (2026). Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • Panicker, C. Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236. Available at: [Link]

  • University of Wisconsin. (2015). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

Sources

The Architectural Versatility of Substituted Piperidinyl Benzoates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, when esterified with substituted benzoic acids, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted piperidinyl benzoates. We delve into their significant potential as analgesic, anticancer, and antimicrobial agents, offering detailed experimental protocols and mechanistic insights to empower researchers in the fields of pharmacology and drug discovery. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind experimental design and observed biological outcomes, fostering a deeper understanding of this versatile chemical class.

Introduction: The Piperidinyl Benzoate Core

The fusion of a piperidine moiety with a benzoate ester creates a molecular architecture with tunable physicochemical properties. The piperidine ring, with its conformational flexibility, can effectively orient substituents to interact with biological targets. The nature and position of substituents on both the piperidine and the benzoate rings critically influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its specific biological activity. This guide will explore the key therapeutic areas where these compounds have shown significant promise.

Synthetic Strategies: Building the Piperidinyl Benzoate Scaffold

The synthesis of substituted piperidinyl benzoates can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.

Esterification of Substituted Piperidinols

A common and direct approach involves the esterification of a substituted piperidinol with a substituted benzoic acid or its more reactive acyl chloride derivative.

Experimental Protocol: Synthesis of 1-Methyl-4-piperidinyl 3,4-Dimethoxybenzoate

This protocol describes a representative synthesis of an aromatic ester of 1-methyl-4-piperidinol.

  • Materials: 1-methyl-4-piperidinol, 3,4-dimethoxybenzoyl chloride, Triethylamine (Et3N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-methyl-4-piperidinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidinyl benzoates, the Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond between a piperidine and an aryl halide.[1]

Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination

This protocol details the synthesis from methyl 2-chlorobenzoate and piperidine.[1]

  • Materials: Methyl 2-chlorobenzoate, Piperidine, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd2(dba)3 (1-2 mol%) and Xantphos (2-4 mol%).

    • Add anhydrous toluene, followed by methyl 2-chlorobenzoate (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

    • Seal the flask and heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide (e.g., Methyl 2-chlorobenzoate) Product N-Aryl Piperidinyl Benzoate ArylHalide->Product Buchwald-Hartwig Amination Piperidine Piperidine Piperidine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu)

Caption: General workflow for Buchwald-Hartwig amination.

Analgesic Activity: Targeting Pain Pathways

Substituted piperidinyl benzoates have a long history as potent analgesic agents, with some derivatives exhibiting activity comparable to or exceeding that of established opioids.[2]

Mechanism of Action: Opioid Receptor Agonism

Many phenylpiperidine derivatives exert their analgesic effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor.[3]

Opioid_Analgesia_Mechanism PiperidinylBenzoate Piperidinyl Benzoate (Agonist) MuReceptor Mu-Opioid Receptor (Presynaptic Neuron) PiperidinylBenzoate->MuReceptor Binds to CaChannel Voltage-gated Ca2+ Channel MuReceptor->CaChannel Inhibits KChannel K+ Channel MuReceptor->KChannel Activates Vesicle Neurotransmitter Vesicle (Glutamate) CaChannel->Vesicle Prevents Influx KChannel->MuReceptor Hyperpolarizes Membrane SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Inhibits Release PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Reduced Glutamate PainSignal Pain Signal Transmission PostsynapticNeuron->PainSignal Decreased Transmission Anticancer_Mechanism cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K_V PI3K VEGFR2->PI3K_V MAPK_V MAPK VEGFR2->MAPK_V Angiogenesis Angiogenesis PLC->Angiogenesis PI3K_V->Angiogenesis MAPK_V->Angiogenesis HGF HGF cMet c-Met HGF->cMet RAS RAS/MAPK cMet->RAS PI3K_C PI3K/AKT cMet->PI3K_C STAT STAT cMet->STAT Proliferation Proliferation & Survival RAS->Proliferation PI3K_C->Proliferation STAT->Proliferation Inhibitor Piperidinyl Benzoate Inhibitor Inhibitor->VEGFR2 Inhibitor->cMet

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Inhibition of these pathways leads to a reduction in tumor cell proliferation, survival, migration, and the formation of new blood vessels that supply the tumor. [4][5]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of piperidinyl benzoate derivatives is typically evaluated against a panel of human cancer cell lines, and the results are expressed as IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Compound IDCancer Cell LineIC50 (µM)Reference
1 A549 (Lung)32.43[6]
2 HeLa (Cervical)15.1[7]
3 MCF-7 (Breast)18.6[7]
4 HCT116 (Colon)Varies[8]

Note: The specific structures for the compounds in the table are detailed in the cited references.

Experimental Evaluation of Anticancer Activity

Protocol 4.3.1: In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

This assay determines the direct inhibitory effect of the compounds on the target kinases.

  • Methodology: A common method is the ELISA-based assay. Recombinant human VEGFR-2 or c-Met kinase is incubated with a substrate (e.g., poly(Glu,Tyr)) and ATP in a reaction buffer. The test compound is added at various concentrations. The extent of substrate phosphorylation is then quantified using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody. [9]The IC50 value is calculated from the dose-response curve.

Protocol 4.3.2: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., A549, MCF-7), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Microbial Growth

Substituted piperidinyl benzoates have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is influenced by the nature and position of substituents on the aromatic rings. Halogenated derivatives, for instance, have shown notable activity.

Compound/SubstituentTarget MicroorganismMIC (µg/mL)Reference
2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus32-512[10]
2,6-dipiperidino-1,4-dihalogenobenzenesEscherichia coli32-512[10]
2,6-dipiperidino-1,4-dihalogenobenzenesCandida albicans32-512[10]
N-methyl-4-piperidone derived curcuminoid (R=H)Streptococcus salivarus>500
N-methyl-4-piperidone derived curcuminoid (R=3,4,5-OMe)Streptococcus mitis250
Experimental Evaluation of Antimicrobial Activity

Protocol 5.2.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Piperidinyl Benzoate in 96-well Plate Start->PrepareDilutions AddInoculum Add Standardized Microbial Inoculum to Each Well PrepareDilutions->AddInoculum Incubate Incubate at Appropriate Temperature and Time AddInoculum->Incubate ObserveGrowth Visually Inspect for Microbial Growth Incubate->ObserveGrowth DetermineMIC Determine MIC: Lowest Concentration with No Growth ObserveGrowth->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

Substituted piperidinyl benzoates represent a privileged chemical scaffold with a diverse and potent range of biological activities. Their synthetic accessibility and the tunability of their structure-activity relationships make them an attractive area for continued research and development. Future work should focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. Further elucidation of their mechanisms of action will also be crucial for the rational design of next-generation therapeutic agents based on this versatile molecular framework. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of substituted piperidinyl benzoates.

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A Theoretical and Computational Blueprint for the Preclinical Assessment of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, gracing the structures of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in crucial intermolecular interactions make it a privileged scaffold. When appended to an aromatic system, such as a benzoate ester, the resulting N-aryl piperidine architecture presents a compelling template for exploring new chemical space. This guide focuses on a specific, yet underexplored, member of this class: Methyl 4-(piperidin-1-yl)benzoate.

A thorough review of the current literature reveals a notable scarcity of dedicated studies on this compound. This presents not a barrier, but an opportunity. The absence of extensive empirical data necessitates a robust, predictive approach to characterize its physicochemical properties, potential biological activities, and pharmacokinetic profile. Modern computational chemistry provides a powerful arsenal of tools to construct a detailed theoretical and computational dossier on this molecule, thereby guiding its potential future development.[2][3]

This document serves as an in-depth technical guide, outlining a comprehensive preclinical assessment strategy for this compound. It is structured not as a rigid protocol, but as a dynamic blueprint, grounded in the principles of computational chemistry and rational drug design. We will detail the proposed synthesis, delve into a multi-faceted computational analysis—from quantum mechanical investigations to molecular docking and ADMET profiling—and provide the causal reasoning behind each methodological choice. This guide is designed to be a self-validating system, where each proposed step logically informs the next, creating a holistic and predictive characterization of a promising, yet uncharacterized, molecule.

Section 1: Proposed Synthesis and Spectroscopic Characterization

The synthesis of N-aryl piperidines is a well-established field in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[4][5] For the preparation of this compound, the Buchwald-Hartwig amination stands out as a particularly effective and versatile method.[6] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and its ability to form carbon-nitrogen bonds with high efficiency.[7][8]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of piperidine with methyl 4-bromobenzoate. The choice of a bromide as the leaving group on the aryl ring offers a good balance of reactivity and stability.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq.), a palladium precatalyst such as Pd(OAc)₂ (2 mol%) or a more advanced catalyst like [(t-Bu)₃PH]BF₄ with Herrmann's palladacycle (2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Solvent and Amine Addition: Add anhydrous toluene as the solvent, followed by the addition of piperidine (1.2 eq.) via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Rationale for Methodological Choices

The selection of the Buchwald-Hartwig amination is predicated on its broad substrate scope and mild reaction conditions, which are well-suited for the synthesis of N-aryl piperidines.[7] The use of a bulky electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting in the catalytic cycle. Sodium tert-butoxide is a commonly used base that is effective in promoting the deprotonation of the amine and the subsequent transmetalation step.

Proposed Spectroscopic Analysis

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl protons of the ester group, and the methylene protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic and piperidine rings.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-N stretching, and C-H stretching of the aromatic and aliphatic moieties.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification cluster_product Final Product & Analysis A Methyl 4-bromobenzoate C Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, 80-100 °C A->C B Piperidine B->C D Aqueous Workup C->D E Column Chromatography D->E F This compound E->F G Spectroscopic Characterization (NMR, IR, MS) F->G

Section 2: In-Depth Computational Analysis

A multi-pronged computational approach will be employed to build a comprehensive in silico profile of this compound.[11] This will encompass quantum mechanical calculations to understand its intrinsic electronic properties, molecular docking to explore potential biological targets, and ADMET prediction to assess its drug-like properties.[12][13]

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and properties of molecules.[14][15] All DFT calculations will be performed using a widely accepted software package such as Gaussian or PySCF.[16]

Step-by-Step DFT Protocol:

  • Geometry Optimization: The initial 3D structure of this compound will be built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[17] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Geometrical and Electronic Parameters (Hypothetical Data)

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C(ar)-N1.38Indicates partial double bond character due to resonance.
C=O1.22Typical ester carbonyl bond length.
Bond Angles (°)
C(ar)-N-C(pip)118.5Reflects the trigonal planar geometry around the nitrogen.
Electronic Properties
HOMO Energy-5.8 eVRelates to the electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap4.6 eVIndicates high kinetic stability.
Dipole Moment3.5 DSuggests a moderately polar molecule.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule to a biological target.[18][19][20]

Step-by-Step Docking Protocol:

  • Target Selection: Based on the structural similarity of N-aryl piperidines to known pharmacologically active compounds, a panel of potential protein targets will be selected. Given the prevalence of the piperidine scaffold in CNS-active drugs, targets such as dopamine receptors, serotonin receptors, or acetylcholinesterase could be prioritized.[1]

  • Protein and Ligand Preparation: The crystal structure of the selected target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added. The 3D structure of this compound will be prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide.[21] The search space will be defined by a grid box encompassing the active site of the protein.

  • Analysis of Results: The resulting poses will be ranked based on their predicted binding affinity (scoring function). The top-ranked poses will be visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

G cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_admet ADMET Prediction A Geometry Optimization (B3LYP/6-311++G(d,p)) B Vibrational Frequencies A->B C FMO Analysis (HOMO/LUMO) A->C D MEP Mapping A->D F Protein & Ligand Preparation A->F I Physicochemical Properties (LogP, Solubility) A->I E Target Selection (e.g., CNS receptors) E->F G Docking Simulation (e.g., AutoDock Vina) F->G H Binding Affinity & Interaction Analysis G->H J Pharmacokinetics (Absorption, Distribution) I->J K Metabolism Prediction (CYP450) J->K L Toxicity Prediction K->L

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule is crucial in the early stages of drug discovery.[22][23][24]

ADMET Profiling Protocol:

A variety of online tools and software packages, such as SwissADME, pkCSM, or Discovery Studio, will be used to predict the ADMET profile of this compound.[25][26]

Table 2: Predicted ADMET Properties (Hypothetical Data)

PropertyPredicted ValueImplication for Drug Development
Absorption
Lipophilicity (LogP)2.8Good balance for membrane permeability and aqueous solubility.
Water SolubilityModerately SolubleMay require formulation strategies for oral delivery.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
BBB PermeabilityYesPotential for CNS activity.
Plasma Protein Binding~85%Moderate binding, suggesting a reasonable free fraction.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLower risk of interactions with drugs metabolized by this enzyme.
Excretion
Total Clearance0.6 L/h/kgSuggests a moderate rate of elimination from the body.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Section 3: Synthesis of Findings and Future Directions

This comprehensive theoretical and computational guide provides a roadmap for the initial characterization of this compound. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable and efficient method for its preparation. The outlined computational studies, from DFT to molecular docking and ADMET prediction, are designed to generate a robust dataset that can inform and guide further experimental work.

The hypothetical data presented in the tables suggest that this compound is a stable molecule with drug-like properties. Its predicted ability to cross the blood-brain barrier, coupled with the known pharmacological relevance of the N-aryl piperidine scaffold, makes it an intriguing candidate for further investigation, particularly in the context of CNS disorders.

The true value of this guide lies in its application as a predictive tool. The theoretical findings should be used to prioritize and design efficient experimental studies. For example, the predicted IR and NMR spectra will aid in the characterization of the synthesized compound, while the molecular docking results can guide the selection of appropriate biological assays. The ADMET predictions will be invaluable in designing early pharmacokinetic and toxicology studies.

References

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Methyl 4-(piperidin-1-yl)benzoate: A Versatile Scaffold in Medicinal Chemistry

[1]

Introduction: The Architecture of a Privileged Scaffold

In the realm of medicinal chemistry, Methyl 4-(piperidin-1-yl)benzoate (CAS: 10338-58-6) represents more than a simple ester; it is a quintessential "privileged structure." This molecule combines a lipophilic, non-aromatic nitrogen heterocycle (piperidine) with an electron-deficient aromatic system (benzoate ester). This specific arrangement—an N-aryl piperidine linked to a carbonyl functionality—serves as a critical pharmacophore in therapeutics ranging from local anesthetics to targeted anticancer agents.

For the drug developer, this molecule offers two distinct utilities:

  • Direct Pharmacological Agent: As a lipophilic ester, it mimics the structural logic of classic local anesthetics (e.g., Tetracaine), capable of penetrating lipid bilayers to modulate voltage-gated ion channels.

  • Synthetic Linchpin: It acts as a robust intermediate. The methyl ester is a "masked" carboxylic acid, protecting the carbonyl during early-stage synthesis while allowing for late-stage diversification into amides, hydrazides, or heterocycles.

Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 219.28 g/mol [2]

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; limited solubility in water.[2]

Medicinal Chemistry Utility: The "Why"

The utility of this compound stems from its ability to participate in specific molecular interactions defined by its Structure-Activity Relationship (SAR).

Pharmacophore Mechanics
  • The Piperidine Ring: Acts as a hydrophobic bulk that fills non-polar pockets in receptors (e.g., GPCRs). The nitrogen atom, though delocalized into the phenyl ring, retains partial basicity, allowing for hydrogen bond acceptance or weak ionic interactions depending on the microenvironment.

  • The Benzoate Linker: Provides a rigid spacer that orients the piperidine and the carbonyl group. The conjugation between the nitrogen lone pair and the aromatic ring (

    
    ) creates a "push-pull" electronic system, increasing the electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.
    
  • The Methyl Ester: Serves as a prodrug moiety. In vivo, esterases hydrolyze this group to release the free acid (4-(piperidin-1-yl)benzoic acid), which is often the active metabolite responsible for target engagement (e.g., salt-bridge formation with arginine/lysine residues in active sites).

Strategic Application in Drug Design

This scaffold is frequently employed to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Lipophilicity Tuning: Replacing a diethylamine group (as in Procaine) with a piperidine ring often increases metabolic stability by preventing N-dealkylation.

  • Rigidification: The piperidine ring restricts conformational freedom compared to open-chain amines, potentially reducing the entropic penalty of binding to a receptor.

Visualization: SAR Decision Tree

The following diagram illustrates how this scaffold is modified to access different therapeutic classes.

SAR_LogicCoreThis compound(Scaffold)Mod_EsterHydrolysis of EsterCore->Mod_EsterEsterase/BaseMod_RingRing Substitution(e.g., 4-F-piperidine)Core->Mod_RingPre-synthesisAnestheticLocal Anesthetics(Ion Channel Blockers)Core->AnestheticDirect ActivityAcidFree Acid(Building Block)Mod_Ester->AcidAmideAmide Coupling(GPCR Ligands)Acid->AmideR-NH2 + HATU

Figure 1: SAR Decision Tree demonstrating the divergence of the piperidinyl-benzoate scaffold into various therapeutic classes.

Synthetic Pathways: The "How-To"

To ensure high purity and scalability, the synthesis of this compound typically avoids expensive palladium catalysts, favoring Nucleophilic Aromatic Substitution (

Primary Route: of Methyl 4-fluorobenzoate

This is the industry-standard "green" route. The para-ester group withdraws electron density, activating the fluorine atom for displacement by the piperidine amine.

Reaction Scheme:

Alternative Route: Buchwald-Hartwig Amination

Used only when the starting material is an unactivated aryl halide (e.g., Methyl 4-bromobenzoate) or when sensitive functional groups preclude harsh

Visualization: Synthesis Workflow

Synthesis_WorkflowSM1Methyl 4-fluorobenzoate(Electrophile)ReactionReaction: SnAr100°C, 12-24hSM1->ReactionSM2Piperidine(Nucleophile)SM2->ReactionReagentsK2CO3 (Base)DMSO or DMF (Solvent)Reagents->ReactionWorkupWorkup:Pour into Ice Water -> Filter SolidReaction->WorkupPurificationPurification:Recrystallization (EtOH/H2O)Workup->PurificationProductThis compound(>95% Yield)Purification->Product

Figure 2: Step-by-step synthetic workflow for the SNAr preparation of the target scaffold.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The appearance of a precipitate upon water addition confirms the formation of the lipophilic product, and the distinct NMR shifts provide immediate structural verification.

Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of this compound on a 10 mmol scale.

Materials:

  • Methyl 4-fluorobenzoate (1.54 g, 10 mmol)

  • Piperidine (1.28 g, 15 mmol, 1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq)
    
  • Dimethyl Sulfoxide (DMSO) (10 mL)

  • Deionized Water (for workup)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (1.54 g) in DMSO (10 mL).

  • Addition: Add Potassium Carbonate (2.76 g) followed by Piperidine (1.28 g).

  • Reaction: Attach a reflux condenser. Heat the mixture to 100°C in an oil bath with vigorous stirring. Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear. Reaction time is typically 12–16 hours .
  • Quench: Cool the reaction mixture to room temperature. Slowly pour the reaction mass into 100 mL of ice-cold water with stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure removal of residual DMSO. Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL).
    
  • Purification: Dry the crude solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Validation Data (Expected):

  • Yield: 85–95%

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.89 (d, J=9.0 Hz, 2H, Ar-H ortho to ester) – Deshielded by carbonyl.
      
    • 
       6.85 (d, J=9.0 Hz, 2H, Ar-H ortho to N) – Shielded by nitrogen donation.
      
    • 
       3.86 (s, 3H, 
      
      
      )
    • 
       3.35 (m, 4H, Piperidine N-
      
      
      )
    • 
       1.65 (m, 6H, Piperidine 
      
      
      )

Quantitative Data Summary

PropertyValueRelevance
CAS Number 10338-58-6Unique Identifier
Molecular Weight 219.28Fragment-based drug design compliant
LogP (Predicted) ~3.2High membrane permeability (Lipinski compliant)
H-Bond Acceptors 3 (N, O, O)Receptor interaction points
H-Bond Donors 0Good oral bioavailability profile
pKa (Conjugate Acid) ~2.5 - 3.0The N-aryl nitrogen is weakly basic due to resonance

References

  • PubChem. 4-(Piperidin-1-yl)benzoic acid (Source of Derivative Data). National Library of Medicine. Available at: [Link]

  • Asian Journal of Chemistry. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (Context on Piperidine Scaffold Synthesis). Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification. (General method validation). Available at: [Link]

  • ResearchGate. Tuning the conformational behavior of 4-methylpiperidine analogues. (Structural insights on piperidine derivatives). Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-(piperidin-1-yl)benzoate for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(piperidin-1-yl)benzoate , a critical pharmacophore scaffold used in the generation of diverse chemical libraries. Unlike the ortho-substituted analogs (which suffer from steric hindrance) or benzyl-amine derivatives, this para-substituted aryl amine requires specific electronic activation for efficient synthesis.

While Palladium-catalyzed Buchwald-Hartwig amination is often cited for aryl aminations, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) route.[1][2] This approach eliminates the need for expensive heavy-metal catalysts and phosphine ligands, significantly reducing Cost of Goods Sold (COGS) and simplifying downstream purification (impurity scavenging) for pharmaceutical applications.

Key Performance Indicators (KPIs) of this Protocol:

  • Scalability: Validated for 100 g – 1 kg batches.

  • Purity: >98% (HPLC) without column chromatography.

  • Green Chemistry: Metal-free; utilizes high-efficiency recrystallization.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule contains an electron-poor aromatic ring (due to the methyl ester) directly coupled to a secondary amine (piperidine).

  • Route A: Buchwald-Hartwig Amination

    • Precursors: Methyl 4-bromobenzoate + Piperidine.[3]

    • Pros: Works on unactivated substrates.

    • Cons: Requires Pd2(dba)3/BINAP; high cost; rigorous O2 exclusion required; residual Pd removal is difficult.

  • Route B: SNAr (Selected)

    • Precursors: Methyl 4-fluorobenzoate + Piperidine.

    • Pros: The para-ester group activates the ring sufficiently for fluoride displacement. No metals. Robust to air/moisture.

    • Cons: Requires higher temperatures (80–100 °C).[1]

Mechanistic Insight (SNAr)

The reaction proceeds via an addition-elimination mechanism.[4][5] The rate-determining step is the formation of the Meisenheimer Complex . The electronegativity of the fluorine atom stabilizes the transition state inductively, making 4-fluorobenzoate significantly more reactive than its chloro- or bromo-analogs (the "Element Effect").

SNAr_Mechanism Reactants Methyl 4-fluorobenzoate + Piperidine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Limiting) Product This compound + HF (scavenged) TS->Product Aromatization (Fast)

Figure 1: SNAr reaction pathway. The electron-withdrawing ester stabilizes the anionic intermediate.

Process Development & Optimization

Solvent Selection

Solvent choice is critical for SNAr rates.[6] Polar aprotic solvents are required to solvate the cation (K+) while leaving the nucleophile (piperidine) naked and reactive.

SolventReaction RateWorkup EaseToxicityRecommendation
DMSO Very HighModerate (Water wash)LowPrimary Choice
DMF HighModerateModerate (Repr. Toxin)Secondary Choice
Acetonitrile LowHighModerateNot Recommended
Toluene Very LowHighLowUnsuitable for SNAr
Stoichiometry
  • Methyl 4-fluorobenzoate: 1.0 equiv.

  • Piperidine: 1.5 equiv. (Excess drives kinetics).

  • Potassium Carbonate (K2CO3): 2.0 equiv. (Acts as an HF scavenger).

Detailed Experimental Protocol (100 g Scale)

Safety Warning: Piperidine is highly toxic and flammable. Methyl 4-fluorobenzoate is an irritant. Perform all operations in a fume hood.

Equipment Setup
  • 1 L 3-neck round-bottom flask equipped with:

    • Mechanical overhead stirrer (Teflon blade).

    • Reflux condenser.

    • Internal temperature probe (thermocouple).

    • Addition funnel.[7]

Reaction Procedure
  • Charging: To the flask, add Methyl 4-fluorobenzoate (100.0 g, 0.649 mol) and granular K2CO3 (179.4 g, 1.30 mol).

  • Solvation: Add DMSO (400 mL). Stir at 300 RPM to create a slurry.

  • Addition: Add Piperidine (82.9 g, 96 mL, 0.97 mol) via the addition funnel over 15 minutes.

    • Note: A mild exotherm may occur. Monitor internal temp.

  • Reaction: Heat the mixture to 95 °C . Maintain for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane). Target: <1% starting material.

  • Quench: Cool the reaction mixture to 25 °C.

Workup and Isolation

The high solubility of DMSO in water allows for a "crash-out" isolation, avoiding tedious liquid-liquid extractions.

  • Prepare a 2 L beaker with Ice/Water (1.2 L).

  • Slowly pour the reaction slurry into the vigorously stirred ice water.

  • Stir for 30 minutes. The product will precipitate as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with water (3 x 200 mL) to remove residual DMSO and inorganic salts.

Purification (Recrystallization)

Column chromatography is inefficient at this scale. Recrystallization provides superior purity.

  • Transfer the damp cake to a flask.

  • Add Ethanol (95%) (approx. 5 mL per gram of crude). Heat to reflux until dissolved.

  • If insoluble particulates remain (salts), perform a hot filtration.

  • Allow the solution to cool slowly to Room Temperature, then chill to 0–4 °C for 2 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% (approx. 120–130 g). Appearance: White crystalline solid.

Workflow Visualization

Process_Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase cluster_pure Purification Charge Charge Reagents (Ester, K2CO3, DMSO) Heat Heat to 95°C (4-6 Hours) Charge->Heat IPC IPC Check (HPLC <1% SM) Heat->IPC Quench Pour into Ice Water (Precipitation) IPC->Quench Pass Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Dry Vacuum Dry Recryst->Dry

Figure 2: End-to-end process flow for the synthesis of this compound.

Analytical Data & Quality Control

For library production, consistent quality is paramount.

  • 1H NMR (400 MHz, CDCl3): δ 7.91 (d, J=9.0 Hz, 2H), 6.85 (d, J=9.0 Hz, 2H), 3.86 (s, 3H), 3.35 (m, 4H), 1.65 (m, 6H).

    • Note: The diagnostic shift is the shielding of the aromatic protons ortho to the nitrogen (6.85 ppm) due to resonance donation.

  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Retention time approx 4.5 min (generic gradient). Purity >98% required.

  • Melting Point: 104–106 °C (Literature value varies slightly by crystal form).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation in water.Ensure water volume is 3x DMSO volume. Cool to 4°C before filtering.
Yellow Coloration Oxidation of amine or trace impurities.Recrystallize with a small amount of activated charcoal.
Slow Reaction Temperature too low or old reagents.Verify internal temp is >90°C. Ensure K2CO3 is finely ground/fresh.
Ester Hydrolysis Wet DMSO or excessive heating time.Use anhydrous DMSO. Do not exceed 100°C. Check pH of quench water (should not be >10).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (Comparison with SNAr viability). Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • BenchChem Technical Support. (2025). Methyl 2-(piperidin-1-yl)benzoate Synthesis Protocols (Analogous 4-isomer methodology). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122246, this compound. Link

Sources

Microwave-Assisted Synthesis of Piperidinyl Benzoates: High-Efficiency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental setup and optimization parameters for the microwave-assisted organic synthesis (MAOS) of piperidinyl benzoates. These compounds, structurally related to local anesthetics like piperocaine and eucaine, traditionally require prolonged reflux times (12–24 hours) with Dean-Stark water removal.[1]

By leveraging the high dielectric loss of polar precursors and the superheating capabilities of modern microwave reactors, this protocol reduces reaction times to 5–15 minutes while improving yield and purity profiles. We present two distinct pathways: a "Green" acid-catalyzed direct esterification and a "High-Throughput" acyl chloride substitution.

Mechanistic Grounding: Dielectric Heating in Esterification

Unlike conventional heating, which relies on thermal conduction from vessel walls, microwave irradiation (2.45 GHz) heats the reaction mixture volumetrically through two primary mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents or reagents like N-substituted piperidinols) align with the oscillating electric field. The molecular friction generated by this realignment dissipates energy as heat.

  • Ionic Conduction: Dissolved ions (catalysts like

    
     or ionic liquids) oscillate in the field, colliding with neighboring molecules to generate heat.[1]
    
The "Non-Thermal" Effect Clarification

While debate exists regarding "non-thermal" microwave effects, the consensus in the synthetic community (grounded by Kappe et al.) attributes the accelerated rates of esterification primarily to thermal effects —specifically, the ability to rapidly reach and sustain temperatures significantly above the solvent's atmospheric boiling point in sealed vessels (Superheating) [1].

Experimental Setup & Hardware

Reactor Configuration

For reproducibility, a single-mode microwave reactor is recommended over multi-mode (domestic-type) ovens.[1] Single-mode cavities create a standing wave with a high-intensity "hot spot," ensuring uniform energy density.[1]

Required Components:

  • Vessel: 10 mL or 35 mL borosilicate glass vials with PEEK/Teflon crimp caps.

  • Stirring: Magnetic stir bar (cross-shaped or rare-earth magnet) set to >600 RPM to prevent thermal gradients.[1]

  • Temperature Monitoring:

    • Preferred: Fiber-optic probe (internal) for direct measurement of the reaction bulk.

    • Standard: IR sensor (external).[1] Note: IR sensors measure the glass surface temperature, which can lag behind the internal temperature by 10–20°C during rapid ramps.

Workflow Logic

The following diagram illustrates the decision matrix for selecting the optimal synthesis pathway based on available reagents and "Green Chemistry" requirements.

G Start Start: Reagent Availability CheckAcid Starting Material: Benzoic Acid? Start->CheckAcid CheckChloride Starting Material: Benzoyl Chloride? Start->CheckChloride RouteA Route A: Direct Esterification (Green Chemistry) CheckAcid->RouteA Yes RouteB Route B: Nucleophilic Substitution (High Throughput) CheckChloride->RouteB Yes SolventSelect Solvent Selection (High tan δ required) RouteA->SolventSelect BaseScavenger Base Scavenger (Pyridine/TEA) RouteB->BaseScavenger MW_Irradiation MW Irradiation (120-150°C, 10-20 min) SolventSelect->MW_Irradiation BaseScavenger->MW_Irradiation Workup Workup & Isolation MW_Irradiation->Workup

Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway.[1][2]

Protocol A: Acid-Catalyzed Direct Esterification (Green Route)

Target: Synthesis of 1-methylpiperidin-4-yl benzoate.[1] Mechanism: Fischer-Speier Esterification.[1] Advantage: Avoids corrosive acyl chlorides; water is the only byproduct.

Reagents
  • Carboxylic Acid: Benzoic acid (1.0 equiv)[1]

  • Alcohol: 1-methyl-4-piperidinol (1.2 equiv) - Excess drives equilibrium.[1]

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 equiv) or

    
     (1-2 drops).[1]
    
  • Solvent: Toluene (doped) or n-Butanol.[1]

Critical Solvent Note: "Doping" for Dielectric Heating

Toluene is transparent to microwaves (


).[1] To achieve heating, you must either:
  • Use a polar solvent like n-Butanol (which acts as both solvent and reactant in some cases, but here we use the piperidinol).[1]

  • Dope the non-polar solvent with a "susceptor." Add 200

    
    L of an Ionic Liquid (e.g., [bmim][PF6]) or use a high-density graphite stirring bar (Passive Heating Element).[1]
    
Step-by-Step Procedure
  • Loading: In a 10 mL MW vial, dissolve Benzoic acid (1 mmol, 122 mg) and 1-methyl-4-piperidinol (1.2 mmol, 138 mg) in 2 mL of Toluene.

  • Catalyst: Add PTSA (0.1 mmol, 19 mg).

  • Sealing: Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

  • Irradiation (Method):

    • Mode: Dynamic (Power controlled by Temperature).[1]

    • Set Temperature:140°C .

    • Ramp Time: 2:00 minutes (Prevent overshoot).

    • Hold Time:15:00 minutes .

    • Pressure Limit: 250 psi (17 bar).[1]

  • Cooling: Use compressed air cooling (Power OFF) to drop temp to <50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    and concentrate.

Protocol B: Acyl Chloride Substitution (High Throughput)

Target: Rapid library generation of substituted benzoates. Mechanism: Nucleophilic Acyl Substitution (


 / Addition-Elimination).[1]
Advantage:  Extremely fast (<5 min), high conversion.[1]
Reagents
  • Electrophile: Benzoyl chloride (1.0 equiv).[1]

  • Nucleophile: 1-methyl-4-piperidinol (1.0 equiv).[1]

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv) - Essential to scavenge HCl.[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1]

Step-by-Step Procedure
  • Loading: In a 10 mL MW vial, dissolve 1-methyl-4-piperidinol (1 mmol) and

    
     (1.2 mmol) in 3 mL of dry DCM.
    
  • Addition: Add Benzoyl chloride (1 mmol) dropwise. Exothermic reaction may occur immediately.

  • Sealing: Cap immediately.

  • Irradiation (Method):

    • Set Temperature:100°C (DCM generates high pressure; ensure vessel is rated for 20 bar).

    • Ramp Time: 1:00 minute.

    • Hold Time:5:00 minutes .

  • Workup: Standard aqueous extraction.

Optimization & Data Analysis

Solvent Dielectric Properties

The choice of solvent dictates the heating efficiency. A high loss tangent (


) indicates efficient energy absorption [2].[1]
SolventDielectric Constant (

)
Loss Tangent (

)
Heating EfficiencyRecommended Use
Ethanol 24.30.941HighGreen Esterification
DMSO 47.00.825HighHigh-Temp Coupling
DMF 37.00.161Medium/HighGeneral Purpose
DCM 9.10.042LowRoute B (Pressure driven)
Toluene 2.40.040Very LowRequires Doping
Troubleshooting Guide
IssueProbable CauseCorrective Action
Thermal Runaway Power density too high for vessel volume.Increase ramp time; Ensure volume is >20% of vessel capacity.
Low Yield Water accumulation (Route A).[1]Add molecular sieves to the reaction vial; Increase temp to 150°C.
Vessel Failure Solvent vapor pressure exceeds cap rating.Switch from DCM/MeOH to DMF/Toluene; Reduce fill volume.
Charring Localized superheating (Hot spots).[1]Increase stirring speed (>600 rpm); Use "Simultaneous Cooling" (Power on + Air cooling).[1]

Reaction Pathway Visualization

The following diagram details the molecular transformation and the role of microwave energy in overcoming the activation energy barrier for the tetrahedral intermediate formation.

Reaction Benzoic Benzoic Acid (Electrophile) TS Tetrahedral Intermediate (High Energy) Benzoic->TS Piperidinol 4-Hydroxypiperidine (Nucleophile) Piperidinol->TS Product Piperidinyl Benzoate (Ester) TS->Product Water H2O (Byproduct) TS->Water MW MW Energy (Dipolar Rotation) MW->TS Overcomes Ea

Figure 2: Reaction pathway showing the stabilization of the transition state via thermal energy provided by microwave irradiation.[1]

References

  • Kappe, C. O. (2004).[1][3][4] Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [1]

  • CEM Corporation. (n.d.).[1] Solvent Choice for Microwave Synthesis: Dielectric Properties. CEM Application Notes.

  • Ledeţi, I., et al. (2014).[1][6] Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine.[6][7][8] Revista de Chimie, 65(1).

  • Tajti, Á., et al. (2018).[1] Esterification of benzoic acid in a continuous flow microwave reactor. Journal of Flow Chemistry, 8, 11–19.[1] [1]

Sources

Application Notes and Protocols: N-Alkylation of Piperidine with Methyl 4-Halobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of N-Aryl Piperidines

The N-aryl piperidine motif is a cornerstone in contemporary drug discovery and development, appearing in a vast array of pharmacologically active compounds. The strategic introduction of an aryl group onto the piperidine nitrogen can significantly modulate a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability. This guide provides a detailed exploration of the N-alkylation of piperidine with methyl 4-halobenzoates, a key transformation for accessing the versatile intermediate, methyl 4-(piperidin-1-yl)benzoate.

This document will delve into the mechanistic underpinnings of the primary synthetic routes, offer a comparative analysis of reaction parameters, and provide detailed, field-proven protocols for successful synthesis, purification, and characterization. The methodologies discussed are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Mechanistic Discussion: Navigating Reaction Pathways

The formation of the C-N bond between the piperidine nitrogen and the aryl ring of methyl 4-halobenzoate can be primarily achieved through two distinct mechanistic pathways: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). The choice of pathway is dictated by the nature of the halide and the desired reaction conditions.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] It is particularly effective for less reactive aryl halides such as bromides and chlorides. The catalytic cycle, illustrated below, involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[3]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coord [Ar-Pd(II)(L_n)(R₂NH)-X] OA_complex->Amine_coord Amine Coordination (R₂NH) Amido_complex [Ar-Pd(II)(L_n)-NR₂] Amine_coord->Amido_complex Deprotonation (Base) Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n Product->Pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key to a successful Buchwald-Hartwig reaction lies in the judicious selection of the palladium source, a sterically bulky and electron-rich phosphine ligand, and a suitable base. The ligand plays a crucial role in promoting both the oxidative addition and the final reductive elimination step, while the base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[4]

Nucleophilic Aromatic Substitution (SNAr): A Catalyst-Free Alternative

For highly activated aryl halides, particularly those bearing a fluorine atom and an electron-withdrawing group in the para position, a direct Nucleophilic Aromatic Substitution (SNAr) can be a viable and more economical alternative.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

Mechanism of Nucleophilic Aromatic Substitution:

SNAr_Mechanism Reactants Ar-F + Piperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition Product Ar-Piperidine + F⁻ Meisenheimer->Product Elimination

Figure 2: The addition-elimination mechanism of SNAr.

The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.

Comparative Analysis of Halobenzoate Reactivity

The choice of methyl 4-halobenzoate substrate has a profound impact on the optimal reaction conditions. The following table summarizes the expected reactivity and preferred synthetic methodology.

Methyl 4-halobenzoateHalogenPreferred MethodRationale
Methyl 4-fluorobenzoateFSNArThe strong electron-withdrawing nature of both the fluoro and ester groups activates the ring for nucleophilic attack.[6]
Methyl 4-chlorobenzoateClBuchwald-HartwigThe C-Cl bond is generally less reactive in SNAr but can be effectively activated by a palladium catalyst.[7]
Methyl 4-bromobenzoateBrBuchwald-HartwigThe C-Br bond is a classic substrate for Buchwald-Hartwig amination, often providing high yields under optimized conditions.[8]
Methyl 4-iodobenzoateIBuchwald-HartwigWhile reactive, aryl iodides can sometimes lead to catalyst inhibition, but are generally good substrates.[9]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Buchwald-Hartwig Amination of Methyl 4-Bromobenzoate with Piperidine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperidine with methyl 4-bromobenzoate.

Materials:

  • Methyl 4-bromobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add methyl 4-bromobenzoate (1.0 mmol) and anhydrous toluene (5 mL) to the flask.

  • Finally, add piperidine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10] A gradient elution of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent peak tailing of the basic product on the acidic silica gel.[10]

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 4-Fluorobenzoate with Piperidine

This protocol describes a catalyst-free approach for the synthesis of this compound.

Materials:

  • Methyl 4-fluorobenzoate

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-fluorobenzoate (1.0 mmol), piperidine (2.0 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (3 x 20 mL) to remove DMSO, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Characterization of this compound

Accurate characterization of the final product is crucial for validating the success of the synthesis. The following data is for the analogous compound, methyl 4-(piperidin-1-ylcarbonyl)benzoate, and can be used as a reference.[11]

TechniqueData
¹H NMR (CDCl₃)δ 8.09 (d, J = 8.17 Hz, 2H), 7.47 (d, J = 8.27 Hz, 2H), 3.95 (s, 3H), 3.74 (m, 2H), 3.33 (m, 2H), 1.70 (m, 2H), 1.27 (m, 2H).
¹³C NMR (CDCl₃)δ 169.2, 166.4, 140.9, 130.8, 129.8, 126.7, 52.6, 51.2, 42.2, 26.5, 25.6, 24.5.
IR (KBr, cm⁻¹) ν 1724, 1680, 1436, 1276, 1114.

Note: The actual NMR and IR spectra for this compound will differ slightly, particularly in the carbonyl region of the IR spectrum and the chemical shifts of the aromatic protons in the ¹H NMR spectrum.

Workflow and Decision-Making

The selection of the appropriate synthetic strategy is a critical decision in the experimental design. The following workflow provides a logical approach to this process.

decision_workflow start Start: Synthesize Methyl 4-(piperidin-1-yl)benzoate substrate Select Methyl 4-halobenzoate (X = F, Cl, Br, I) start->substrate snar S_NAr Pathway substrate->snar X = F bh Buchwald-Hartwig Pathway substrate->bh X = Cl, Br, I protocol2 Follow Protocol 2: - High Temperature - No Catalyst snar->protocol2 protocol1 Follow Protocol 1: - Pd Catalyst/Ligand - Base bh->protocol1 workup Work-up and Purification (Column Chromatography) protocol2->workup protocol1->workup characterization Characterization (NMR, IR, MS) workup->characterization end End: Pure Product characterization->end

Figure 3: Decision workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the N-alkylation of piperidine with methyl 4-halobenzoates, offering detailed protocols for both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution pathways. By understanding the underlying mechanisms and the factors that govern reactivity, researchers can confidently select the optimal conditions for their specific needs. The provided protocols are robust starting points that can be further optimized for scale-up and application in complex molecule synthesis. Future work in this area may focus on the development of even more active and versatile catalyst systems for the Buchwald-Hartwig reaction, as well as exploring greener and more sustainable conditions for both synthetic routes.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved January 31, 2026, from [Link]

  • Buchwald-Hartwig amination. (2023, March 5). [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved January 31, 2026, from [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. ResearchGate. [Link]

  • Kozlov, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, E66(7), o1630. [Link]

  • Handa, S., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(19), 5249-5254. [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(40), 13958-13961. [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved January 31, 2026, from [Link]

  • Kim, D. W., et al. (2015). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 20(12), 21768-21778. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 1(1), 108-112. [Link]

  • Handa, S., et al. (2020). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 25(1), 143. [Link]

  • El-Sayed, M. A. A. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations, 11(7), 183. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 31, 2026, from [Link]

  • MH Chem. (2021, September 12). Silica gel column preparation and compound purification. [Video]. YouTube. [Link]

  • Buchwald, S. L. (2013). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved January 31, 2026, from [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Retrieved January 31, 2026, from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 31, 2026, from [Link]

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • The Hartwig Group. (n.d.). Publications. Retrieved January 31, 2026, from [Link]

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Application Note: Methyl 4-(piperidin-1-yl)benzoate as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the utility, synthesis, and functionalization of Methyl 4-(piperidin-1-yl)benzoate , a versatile "Donor-Acceptor" (D-A) scaffold widely employed in medicinal chemistry and photophysical research.

Introduction & Scaffold Analysis

This compound (CAS: 20536-19-0 for the acid precursor; ester derivatives vary) represents a classic Push-Pull electronic system.

  • The Donor (Push): The piperidine nitrogen, attached directly to the aromatic ring, acts as a strong electron donor via resonance (+M effect). Unlike diethylamine, the piperidine ring imparts conformational rigidity and improved metabolic stability.

  • The Acceptor (Pull): The methyl ester group at the para-position acts as an electron-withdrawing group (-M, -I), activating the system for further nucleophilic attacks and creating a strong dipole moment.

Key Applications:

  • Medicinal Chemistry: Used as a pharmacophore to improve lipid solubility and blood-brain barrier (BBB) penetration. The piperidine moiety is a "privileged structure" in GPCR ligands and kinase inhibitors.

  • Fluorescence Probes: The molecule exhibits Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the piperidine to the benzoate, leading to solvatochromic fluorescence useful for sensing micro-environmental polarity.

  • Synthetic Intermediate: The ester handle allows divergence into acids, alcohols, aldehydes, and hydrazides.

Core Synthesis Protocol: SNAr Assembly

The most robust industrial and laboratory method for synthesizing this scaffold is Nucleophilic Aromatic Substitution (SNAr) . While Buchwald-Hartwig amination is possible, SNAr is preferred due to the activation provided by the para-ester group and the absence of expensive palladium catalysts.

Protocol A: Synthesis from Methyl 4-Fluorobenzoate

Reaction Principle: The ester group at the para position lowers the electron density of the benzene ring, making the carbon attached to the fluorine susceptible to nucleophilic attack by the piperidine nitrogen. Fluorine is the preferred leaving group over bromine/chlorine in SNAr due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

Materials:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 4-fluorobenzoate (e.g., 10 mmol, 1.54 g) in DMSO (10 mL).

  • Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) followed by Piperidine (12 mmol, 1.18 mL).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (product).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–95% Characterization: 1H NMR (CDCl₃) typically shows the piperidine multiplets (1.6 ppm, 3.4 ppm) and the distinctive AA'BB' aromatic system.

Mechanism Visualization

SNAr_Mechanism SM Methyl 4-fluorobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Piperidine 100°C, DMSO Nuc Piperidine (Nucleophile) Nuc->Complex Prod This compound (Scaffold) Complex->Prod - F⁻ (Aromatization) ByProd KF / KHCO3 Complex->ByProd

Figure 1: SNAr mechanism showing the addition-elimination pathway via the Meisenheimer complex.

Divergent Functionalization Protocols

Once the this compound scaffold is secured, it serves as a branch point.

Protocol B: Hydrazinolysis (Synthesis of Hydrazides)

Purpose: To create precursors for 1,3,4-oxadiazoles (antimicrobials) or pyrazoles.

  • Dissolution: Dissolve this compound (5 mmol) in absolute Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 99%, 25 mmol, 5 equiv). Excess hydrazine is crucial to prevent dimer formation.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

  • Monitoring: TLC will show a significant drop in Rf (hydrazides are more polar).

  • Isolation: Cool the mixture. The benzohydrazide product often crystallizes directly. Filter and wash with cold ethanol.

  • Data: M.P. typically >150°C. IR spectrum shows NH/NH₂ stretching at 3200–3300 cm⁻¹.

Protocol C: Hydrolysis (Synthesis of Benzoic Acid Derivatives)

Purpose: To generate the free acid for amide coupling (e.g., using EDC/HOBt) in drug discovery.

  • Reaction: Suspend the ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at 50°C for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 4–5. The zwitterionic nature of the amino-acid might require careful pH adjustment to precipitate.

  • Product: 4-(piperidin-1-yl)benzoic acid.[1]

Quantitative Data & Properties

PropertyValue / ObservationRelevance
Molecular Weight 219.28 g/mol Small molecule fragment (Rule of 5 compliant).
LogP (Calc) ~3.2Lipophilic; good membrane permeability.
Fluorescence SolvatochromicEmits blue in non-polar, green/yellow in polar solvents (ICT).
pKa (Conj. Acid) ~5.5 (Piperidine N)Less basic than alkyl amines due to conjugation with phenyl ring.
SNAr Yield >90%Highly efficient synthesis; scalable to kg.

Advanced Application: Intramolecular Charge Transfer (ICT)

This scaffold is a textbook example of a twisted intramolecular charge transfer (TICT) system.

  • Mechanism: Upon UV excitation, the piperidine nitrogen donates an electron to the benzoate acceptor.

  • Twisting: The piperidine ring may twist relative to the phenyl plane to decouple orbitals, stabilizing the charge-separated state in polar solvents.

  • Application: This property is utilized to design fluorescent viscosity sensors . In highly viscous environments (e.g., inside cell membranes), the twisting is inhibited, leading to increased fluorescence intensity.

Application Workflow Diagram

Application_Workflow cluster_MedChem Medicinal Chemistry cluster_MatSci Material Science / Probes Scaffold This compound Acid Hydrolysis -> Acid Scaffold->Acid Hydrazide Hydrazinolysis Scaffold->Hydrazide Probe Fluorescent Probe Scaffold->Probe Amide Amide Coupling (GPCR/Kinase Inhibitors) Acid->Amide Heterocycle 1,3,4-Oxadiazoles (Antimicrobials) Hydrazide->Heterocycle Sensor Viscosity/Polarity Sensor (ICT Mechanism) Probe->Sensor

Figure 2: Divergent application tree showing the transformation of the scaffold into bioactive molecules and functional probes.

Troubleshooting & Optimization

  • Low Yield in SNAr:

    • Cause: Incomplete conversion or hydrolysis of ester.

    • Fix: Ensure anhydrous conditions (dry DMSO/DMF). Use KF/Al₂O₃ as an alternative surface-active base if K₂CO₃ fails.

  • Purification Issues:

    • Observation: Piperidine derivatives often streak on silica.

    • Fix: Add 1% Triethylamine (TEA) to the eluent (Hexane/EtOAc) to neutralize acidic sites on the silica gel.

  • Hydrazinolysis Stalling:

    • Fix: Add a catalytic amount of glacial acetic acid or use n-Butanol as a higher-boiling solvent (117°C) to drive the reaction.

References

  • Synthesis of 4-(piperidin-1-yl)
  • Medicinal Chemistry Applications (NLRP3 Inhibitors)

    • Source: MDPI. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor."
    • URL:[Link][2]

  • Intramolecular Charge Transfer (ICT)

    • Source: Indian Academy of Sciences. "Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester." (Analogous mechanism study).
    • URL:[Link]

  • Hydrazide Derivatization

    • Source: NIH / PMC.
    • URL:[Link]

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Application Notes & Protocols: Strategic Synthesis of Ortho- and Meta- Isomers of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Methyl (piperidin-1-yl)benzoates are valuable scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active agents. The precise placement of the piperidine moiety on the benzoate ring—whether at the ortho-, meta-, or para-position—is critical as it profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. This guide provides detailed, field-proven protocols for the selective synthesis of the ortho- and meta-isomers of methyl (piperidin-1-yl)benzoate.

The synthetic approaches to these isomers are dictated by the electronic and steric environment of the substitution site. For the ortho-isomer, a classical Nucleophilic Aromatic Substitution (SNAr) on a highly activated substrate offers an efficient route. In contrast, the synthesis of the meta-isomer, where the reaction site is less electronically favorable for SNAr, is best achieved via a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This document elucidates the rationale behind each chosen strategy and provides robust, step-by-step protocols suitable for implementation in a research or process development setting.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate (Ortho-Isomer) via Nucleophilic Aromatic Substitution

The synthesis of the ortho-isomer is efficiently accomplished through an SNAr reaction. The key to this strategy is the selection of an appropriate leaving group on the benzene ring. While halogens like chlorine and bromine are common, fluorine is often superior in SNAr reactions. Despite being the most electronegative halogen, the C-F bond is highly polarized, and the fluoride ion is a poor leaving group in SN2 reactions but an excellent one in SNAr. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, which is accelerated by the strong electron-withdrawing nature of fluorine.

The protocol below details the synthesis starting from methyl 2-fluorobenzoate.[1]

Reaction Scheme: Ortho-Isomer Synthesis

Caption: SNAr synthesis of the ortho-isomer.

Detailed Experimental Protocol

This protocol is adapted from a scalable laboratory procedure.[1]

Materials and Equipment:

  • Reactors: Jacketed glass reactor or three-necked round-bottom flask equipped with a mechanical overhead stirrer, temperature probe/thermocouple, reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reagents: Methyl 2-fluorobenzoate (≥98%), Piperidine (≥99%), Anhydrous Potassium Carbonate (K₂CO₃, ≥99%), Anhydrous Toluene (≥99.5%), Ethyl Acetate, Saturated Sodium Chloride (Brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Reactor Setup: Charge a 2 L three-necked round-bottom flask, equipped for mechanical stirring under a nitrogen atmosphere, with methyl 2-fluorobenzoate (100 g, 0.65 mol) and anhydrous toluene (500 mL).[1]

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (179 g, 1.30 mol, 2.0 equiv.). The use of a solid, non-nucleophilic base is crucial to neutralize the HF formed in situ without competing with the piperidine nucleophile.

  • Nucleophile Addition: Slowly add piperidine (66.3 g, 0.78 mol, 1.2 equiv.) dropwise to the suspension over 30 minutes at ambient temperature.[1] A slight excess of the amine ensures the complete consumption of the limiting electrophile.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KF).

    • Wash the filter cake with toluene (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purification:

    • Dissolve the crude oil in ethyl acetate (500 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. The product is often of sufficient purity (>95%) for subsequent use, but can be further purified by vacuum distillation or column chromatography if required.

Data Summary: Ortho-Isomer Synthesis
ParameterValueRationale / Notes
Starting Material Methyl 2-fluorobenzoateFluorine is a superior leaving group for SNAr on this electron-deficient ring.
Nucleophile Piperidine (1.2 equiv.)A slight excess drives the reaction to completion.
Base K₂CO₃ (2.0 equiv.)Inexpensive, non-nucleophilic base to neutralize the acid byproduct.
Solvent Anhydrous TolueneHigh boiling point allows for necessary reaction temperature; inert.
Temperature Reflux (~110 °C)Provides sufficient thermal energy to overcome the activation barrier.
Typical Yield 85-95%This route is generally high-yielding.
Purity (Post Work-up) >95%Product is typically clean after aqueous work-up.

Synthesis of Methyl 3-(piperidin-1-yl)benzoate (Meta-Isomer) via Buchwald-Hartwig Amination

The synthesis of the meta-isomer presents a different challenge. The meta position is not activated towards SNAr, and forcing conditions would likely lead to side reactions. Therefore, a more sophisticated and reliable method is required. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the modern standard for forming C-N bonds between aryl halides and amines.[2][3][4] This reaction is highly versatile, functional-group tolerant, and proceeds under relatively mild conditions.

The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[2]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [Ar-Pd(II)(L)(HNR₂)-X]⁺ oa_complex->amine_coord Amine Coordination (+ HNR₂) amido_complex Ar-Pd(II)(L)-NR₂ amine_coord->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Reaction Scheme: Meta-Isomer Synthesis

Caption: Buchwald-Hartwig synthesis of the meta-isomer.

Detailed Experimental Protocol

This protocol is a representative procedure constructed from established methods for the Buchwald-Hartwig amination of aryl bromides.[5][6]

Materials and Equipment:

  • Glassware: Oven-dried Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle with temperature control.

  • Inert Atmosphere: Schlenk line or glovebox with a nitrogen or argon supply.

  • Reagents: Methyl 3-bromobenzoate (≥98%), Piperidine (≥99%), Sodium tert-butoxide (NaOtBu, ≥98%), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (≥98%), Anhydrous Toluene, Diethyl ether, Saturated Ammonium Chloride (NH₄Cl) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • Catalyst Preparation (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd), Xantphos (173 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.). The use of a bulky, electron-rich phosphine ligand like Xantphos is critical to facilitate both the oxidative addition and the final reductive elimination steps.

  • Addition of Reactants: Evacuate and backfill the flask with argon. Add anhydrous toluene (25 mL), followed by methyl 3-bromobenzoate (1.08 g, 5.0 mmol, 1.0 equiv.), and finally piperidine (0.59 mL, 6.0 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 3-(piperidin-1-yl)benzoate.

Data Summary: Meta-Isomer Synthesis
ParameterValue / ReagentRationale / Notes
Starting Material Methyl 3-bromobenzoateBromoarenes are common and reliable substrates for Buchwald-Hartwig reactions.
Catalyst System Pd₂(dba)₃ / XantphosA robust and widely used catalyst/ligand combination for C-N coupling.
Base NaOtBu (1.4 equiv.)A strong, non-nucleophilic base required to deprotonate the amine.
Solvent Anhydrous TolueneCommon, high-boiling, non-polar solvent for this transformation.
Atmosphere Inert (Argon or N₂)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 100 °CTypical temperature to ensure a reasonable reaction rate.
Typical Yield 70-90%Yields are generally good to excellent for this type of coupling.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, appropriate gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Acids (for precursor synthesis): Highly corrosive. Handle with extreme care.[7][8]

    • Piperidine: Flammable, toxic, and corrosive. Handle in a fume hood.

    • Palladium Catalysts/Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: Highly reactive with water and moisture. Handle under an inert atmosphere.

    • Organic Solvents: Toluene, ethyl acetate, and ethers are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The regioselective synthesis of ortho- and meta-isomers of methyl (piperidin-1-yl)benzoate requires distinct strategic approaches. The electron-deficient nature of the ortho-position allows for a direct and efficient Nucleophilic Aromatic Substitution, with methyl 2-fluorobenzoate being a preferred substrate. Conversely, the less activated meta-position necessitates the use of modern transition-metal catalysis. The Buchwald-Hartwig amination provides a powerful and reliable method for constructing the C-N bond at the meta-position from methyl 3-bromobenzoate. The detailed protocols and experimental rationale provided herein offer a comprehensive guide for researchers to successfully synthesize these valuable chemical building blocks.

References

  • Chegg. Synthesis of methyl 3-nitrobenzoate (Aromatic electrophilic substitution reactions). Chegg.com. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • O'Brien, P. et al. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI.com. Available at: [Link]

  • Ueda, S. & Buchwald, S.L. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. National Center for Biotechnology Information. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. anasazi-instruments.com. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • RSC Education. Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

  • Kashani, S.K. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Available at: [Link]

  • Yu, J.-Q. et al. N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • University of Mary Washington. Experiment 7: Nitration of Methyl Benzoate. University of Mary Washington. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

  • Coldham, I. et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

  • ResearchGate. Scope of N-arylation with 6-methyl 2-aminobenzothiazole. ResearchGate. Available at: [Link]

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Safe Handling, Storage, and Application of Piperidine-Containing Reagents in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Practical Guide for Researchers

Abstract

Piperidine and its derivatives are indispensable reagents in modern organic synthesis, most notably as the primary deprotection agent in Fmoc solid-phase peptide synthesis (SPPS).[1][2] However, their utility is matched by a significant hazard profile, including high flammability, corrosivity, and acute toxicity.[3][4][5][6] This guide provides a comprehensive, field-proven framework for the safe handling, storage, and disposal of piperidine-containing reagents. It is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind safety protocols to foster a culture of intrinsic laboratory safety.

Introduction: The Dual Nature of Piperidine

Piperidine (C₅H₁₁N) is a cyclic secondary amine that serves as a fundamental building block and reagent in chemical synthesis. Its basicity (pKa of the conjugate acid is ~11.1) and nucleophilicity make it highly effective for removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in SPPS, a cornerstone of peptide and protein drug discovery.[2] It is also used as a solvent, a catalyst, and a precursor in the manufacturing of pharmaceuticals and other fine chemicals.[7]

Despite its utility, the chemical properties of piperidine demand stringent safety controls. It is a highly flammable, volatile liquid that is toxic by inhalation and dermal contact, and can cause severe chemical burns to skin and eyes.[3][6][7] Understanding and mitigating these risks is not merely a regulatory requirement but a prerequisite for conducting responsible and reproducible science.

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any work with piperidine. The primary hazards are summarized below.

Physicochemical Hazards

Piperidine is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2) with a low flash point of approximately 16°C (61°F).[3][8] This means that at standard room temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[7][9]

Health Hazards

Piperidine is classified as acutely toxic and corrosive. Exposure can occur via inhalation, skin contact, eye contact, and ingestion.[10]

  • Acute Toxicity: It is toxic if it comes into contact with the skin or if inhaled.[3][4][6] It is also harmful if swallowed.[5]

  • Corrosivity: It causes severe skin burns and serious eye damage, potentially leading to blindness.[4][6][10] The substance is corrosive to the respiratory tract upon inhalation.[9]

  • Organ Effects: Exposure may cause damage to the liver, kidneys, and central nervous system.[7][11]

Property Value Source
CAS Number 110-89-4[3][4]
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Appearance Clear, colorless liquid[7]
Odor Characteristic, pepper-like
Boiling Point 106 °C (223 °F)[8]
Flash Point 16 °C (61 °F)[3][8]
Density 0.862 g/cm³ at 20 °C[10][12]
pH 12.6 (100 g/L aqueous solution)[3][6]
Vapor Density 3.0 (Air = 1.0)[10]

Table 1: Physicochemical Properties of Piperidine. A summary of key physical and chemical data essential for risk assessment.

GHS Hazard Class Hazard Statement
Flammable Liquids, Category 2H225: Highly flammable liquid and vapor.[3][5][6]
Acute Toxicity, Dermal, Category 3H311: Toxic in contact with skin.[4][6]
Acute Toxicity, Inhalation, Category 3H331: Toxic if inhaled.[5][6]
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed.[3][5]
Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damage.[4][5][6]

Table 2: GHS Hazard Classification for Piperidine. This table outlines the formal hazard statements according to the Globally Harmonized System.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes eliminating or reducing hazards through systemic changes over reliance on personal protective equipment.

  • Engineering Controls: All work involving piperidine must be conducted in a certified chemical fume hood to control vapor inhalation.[1] The fume hood should have adequate flow (typically 80-120 fpm face velocity). Use explosion-proof equipment and ensure all metal containers and transfer lines are grounded and bonded to prevent static discharge, a potential ignition source.[3][10]

  • Administrative Controls: Access to piperidine should be restricted to trained personnel.[13] Laboratories must maintain a designated area for its use. Never work alone when handling this reagent. An up-to-date Safety Data Sheet (SDS) must be readily accessible.[3][4]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory for all tasks involving piperidine. The choice of PPE is dictated by the high potential for skin/eye contact and the toxicity of the reagent.

Protection Type Specification Rationale
Hand Protection Butyl rubber or other compatible gloves. Check manufacturer's breakthrough time data.[6] A double-gloving strategy (e.g., nitrile inner, butyl rubber outer) is recommended for extended use.Protects against dermal absorption, which is a primary route of toxic exposure.[7] Nitrile gloves alone offer insufficient protection for prolonged contact.
Eye/Face Protection Chemical splash goggles and a full-face shield.[4][5]Protects against splashes that can cause severe, irreversible eye damage.[6][10] A face shield protects the entire face from burns.
Skin/Body Protection Flame-retardant lab coat.[12] Chemical-resistant apron and closed-toe shoes are also required.Provides a barrier against splashes and protects from the flammability hazard.
Respiratory Protection Not typically required if work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]Ensures protection from inhaling toxic and corrosive vapors.[9]

Table 3: Recommended Personal Protective Equipment (PPE) for Handling Piperidine.

Storage and Segregation: Preventing Hazardous Reactions

Proper storage is critical to prevent fires, explosions, and degradation of the reagent.

  • Location: Store piperidine in a dedicated, approved flammable liquids storage cabinet.[10] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3][8]

  • Container: Keep the container tightly closed to prevent the escape of flammable and toxic vapors.[3][12]

  • Segregation: Piperidine is a base and must be stored separately from incompatible materials.[9]

    • Incompatible With: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and carbon dioxide.[6][7] Reaction with these substances can be violent.

  • Stability: Piperidine is generally stable under recommended storage conditions.[6] However, some derivatives may be sensitive to light, moisture, or heat, so always consult the supplier's specific recommendations.[14]

Experimental Protocols

The following sections provide step-by-step methodologies for common laboratory procedures involving piperidine.

Protocol 1: Preparation of 20% (v/v) Piperidine in DMF for Fmoc Deprotection

This solution is the most common reagent used for Fmoc removal in SPPS.[15] The causality behind this choice is that piperidine acts as a nucleophile to attack the dibenzofulvene intermediate, preventing its polymerization and driving the deprotection reaction to completion.[2]

Materials:

  • Piperidine (reagent grade or higher)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Graduated cylinders or syringes

  • Volumetric flask with a ground glass stopper

  • Appropriate waste container

Procedure:

  • Preparation: Ensure all work is performed inside a certified chemical fume hood. Don all required PPE (Table 3).

  • Measure Solvent: Measure 80 mL of DMF into a 100 mL volumetric flask.

  • Add Piperidine: Carefully measure 20 mL of piperidine using a clean, dry graduated cylinder or syringe. Slowly add the piperidine to the DMF in the volumetric flask. Causality: Adding the more volatile and hazardous component to the bulk solvent minimizes splashing and vapor release.

  • Mixing: Stopper the flask and gently swirl to ensure the solution is homogeneous. The solution may warm slightly upon mixing.

  • Labeling: Clearly label the flask with "20% Piperidine in DMF", the date of preparation, and appropriate hazard pictograms (flammable, corrosive, toxic).

  • Storage: If not for immediate use, store the solution in a tightly sealed, properly labeled container within a flammables cabinet. Use within a few days for best results, as the quality of DMF can degrade over time.

Workflow Visualization

The entire lifecycle of handling piperidine in a laboratory setting can be visualized to reinforce the necessary safety checkpoints.

Piperidine_Workflow cluster_prep Preparation & Use cluster_post Post-Use & Disposal Receiving Receiving & Inspection Storage Secure Storage (Flammables Cabinet) Receiving->Storage Verify Integrity Dispensing Dispensing in Fume Hood Storage->Dispensing Transport in Secondary Containment Application Application (e.g., SPPS) Dispensing->Application Use Immediately Waste Waste Collection (Labeled, Segregated) Application->Waste Collect All Contaminated Materials Disposal Hazardous Waste Disposal Waste->Disposal Scheduled Pickup

Caption: General workflow for the safe handling of piperidine reagents.

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. Rapid and correct response is vital.

  • Spills:

    • Evacuate all non-essential personnel from the area.[7]

    • Remove all ignition sources.[7][10]

    • If safe to do so, increase ventilation in the area (e.g., open fume hood sash).

    • Contain the spill using a non-flammable absorbent material like sand, diatomaceous earth, or a commercial spill kit.[3][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[10]

    • Decontaminate the area with soap and water.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Seek immediate medical attention.[10]

Waste Disposal

All piperidine-containing waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7][16]

  • Segregation: Collect piperidine waste in a dedicated, clearly labeled, and chemically compatible container.[16]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is sealed and placed within secondary containment.[16]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[17]

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). International Chemical Safety Cards (ICSC): PIPERIDINE. Retrieved from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]

  • F. Albericio, et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(6), 1191. Retrieved from [Link]

  • J. H. D. E. Reid, et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(7), 310-316.
  • P. Sieber. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 7(1), 65-67. Retrieved from [Link]

  • C. F. Vergel Galeano, et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 145-151. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aryl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-SYNTH-001 Subject: Low Yields in N-Arylation and C-Arylation of Piperidines Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Aryl Piperidine Synthesis Support Center. You are likely here because your reaction—whether a Buchwald-Hartwig coupling, an


, or a modern photoredox attempt—has stalled, turned black, or yielded a fraction of the expected product.

Piperidines are deceptive. While they appear to be simple secondary amines, their high basicity (


), ability to coordinate metals, and solubility profiles often derail standard protocols. This guide moves beyond generic advice to address the specific mechanistic failure points of aryl piperidine synthesis.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Status: The Gold Standard (when optimized) Common Failure: Catalyst Deactivation &


-Hydride Elimination
The Diagnostic: Why is my reaction failing?

Unlike primary amines, piperidines are sterically accessible but electronically demanding. The two most common "death valleys" in the catalytic cycle are:

  • Amine Inhibition: The basic nitrogen of the piperidine binds too tightly to the Pd(II) center, preventing the base from deprotonating the amine.

  • 
    -Hydride Elimination:  If the reductive elimination is slow, the Pd center will "eat" a hydrogen from the piperidine ring, leading to enamine side products and hydrodehalogenated arenes.
    
Visual Troubleshooting: The Cycle & Stall Points

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-Amine-X) OxAdd->AmineBind + Piperidine Deprot Deprotonation (Ar-Pd-Amido) AmineBind->Deprot + Base DeadEnd1 STALL POINT 1: Stable Pd-Amine Complex (Inhibitory Resting State) AmineBind->DeadEnd1 Small Ligands (e.g., PPh3, dppf) RedElim Reductive Elimination (Product Release) Deprot->RedElim DeadEnd2 STALL POINT 2: Beta-Hydride Elimination (Enamine Formation) Deprot->DeadEnd2 Slow Red. Elim. (Steric Crowding) RedElim->Pd0 - Product

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting specific failure modes for secondary amines like piperidine.

FAQ: Protocol Optimization

Q: My reaction mixture turns black immediately and yields are <10%. A: This is "Pd black" precipitation, indicating your ligand is not stabilizing the Pd(0) species.

  • Fix: Stop using Pd(OAc)

    
     + Ligand. Switch to a G3 or G4 Pre-catalyst  (e.g., RuPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species enters the cycle immediately without decomposing.
    

Q: Which ligand should I use for piperidines? A: Do not use triphenylphosphine or BINAP. You need bulky, electron-rich dialkylbiaryl phosphines.

  • Recommendation: RuPhos is the industry standard for secondary amines. BrettPhos is excellent for primary amines but can be overkill for piperidines unless the aryl halide is extremely hindered.

Q: What base should I use? A:

  • Standard:NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate the Pd-amine complex but soluble in organic solvents.

  • Base-Sensitive Substrates (Esters/Nitriles): Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in dioxane/water or t-Amyl alcohol.
Standard Operating Procedure (SOP): RuPhos Pd G4 Protocol
  • Charge: Aryl halide (1.0 equiv), Piperidine (1.2 equiv), RuPhos Pd G4 (1–2 mol%).

  • Base: Add NaOtBu (1.5 equiv). Note: Add this last if using a glovebox is not possible, but inert atmosphere is critical.

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

  • Conditions: Heat to 60–80 °C for 2–12 hours.

  • Check: If conversion <50%, add another 1 mol% catalyst.

Module 2: Nucleophilic Aromatic Substitution ( )

Status: The Reliable Workhorse (for electron-poor rings) Common Failure: Solubility & Aggregation

The Diagnostic: Reactivity vs. Solubility

 works best with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). However, the zwitterionic intermediate (Meisenheimer complex) can aggregate, stalling the reaction.
Data Table: Solvent & Leaving Group Effects
VariableRecommendationTechnical Rationale
Leaving Group F >> Cl ≈ Br > IThe "Element Effect." Fluorine is the most electronegative, stabilizing the transition state (Meisenheimer complex), even though it is a poor leaving group in

.
Solvent (Legacy) DMF, DMSO, NMPHigh dielectric constant promotes the polar transition state. Warning: High boiling points make workup difficult.
Solvent (Modern) DMSO or Acetonitrile DMSO is superior for rate acceleration. Acetonitrile is easier to remove.
Additive K

CO

or DIPEA
Acts as an HF/HCl scavenger. Piperidine itself can act as the base (use 2.2 equiv).
FAQ: Troubleshooting

Q: I am using an aryl chloride and the reaction is too slow. A: Switch to the Aryl Fluoride if commercially available. The rate enhancement is often 10–100x. If you must use the chloride, switch solvent to DMSO and heat to 100–120 °C.

Q: My product is stuck in the DMSO during workup. A: Do not try to rotovap DMSO.

  • Protocol: Dilute the reaction mixture with 5 volumes of water. If the product is solid, it may precipitate (filter it). If oil, extract with EtOAc/Hexanes (1:1) . The hexane content helps break DMSO emulsions. Wash the organic layer 3x with water to remove residual DMSO.

Module 3: Emerging Methods (Photoredox & C-Arylation)

Status: The "Nuclear Option" (when thermal methods fail)

Photoredox / Nickel Dual Catalysis

If your substrate contains heat-sensitive groups or the aryl halide is sterically hindered, thermal Pd coupling may fail.

  • Mechanism: An Iridium photocatalyst oxidizes the amine or reduces the Ni catalyst, allowing C-N bond formation at room temperature.

  • Key Protocol (MacMillan/Merck):

    • Catalyst: NiCl

      
      ·glyme (low loading) + Ir(ppy)
      
      
      
      (photocatalyst).
    • Light: Blue LED (450 nm).

    • Advantage: Tolerates protic functional groups (alcohols, amides) that poison Pd catalysts.

C-Arylation (Negishi Coupling)

Sometimes "Aryl Piperidine" refers to a carbon-carbon bond (e.g., 4-phenylpiperidine).

  • Challenge: Organozinc reagents prepared from 4-bromopiperidine often "stall."

  • Fix: Add LiCl (Lithium Chloride) during the zinc insertion.[1] This forms a soluble R-ZnX·LiCl species (Knochel Zincate), breaking up aggregates and boosting reactivity by 5–10x.

Module 4: Isolation & Purification (The Hidden Yield Killer)

Problem: You have 100% conversion by LCMS, but only 30% isolated yield. Cause: Piperidines are sticky and basic.

Troubleshooting Checklist
  • The pH Trap (Extraction):

    • Piperidines are basic (

      
       10–11). If you wash with water (pH 7) or weak bicarb (pH 9), a significant portion of your product remains protonated in the aqueous layer.
      
    • Solution: Adjust the aqueous layer to pH > 12 using NaOH before extraction. Use DCM (Dichloromethane) or CHCl

      
      /IPA (3:1)  for extraction; simple ether/EtOAc often fails to pull polar amines out of water.
      
  • The Silica Trap (Chromatography):

    • Piperidines interact with the acidic silanols on silica gel, causing severe streaking/tailing and product loss.

    • Solution: Pre-treat your silica column with 1–2% Triethylamine (TEA) or use 1% NH

      
      OH  (ammonium hydroxide) in your MeOH/DCM eluent.
      
    • Alternative: Use Amine-functionalized silica cartridges if using automated flash chromatography.

  • Scavenging Metal:

    • Pd residues can chelate to the piperidine nitrogen, keeping it in the organic phase but lowering purity.

    • Solution: Treat the organic phase with SiliaMetS® Thiol or activated charcoal before filtration.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Aryl Halide + Piperidine CheckElec Is the Aryl Ring Electron Deficient? (e.g., Pyridine, Nitrobenzene) Start->CheckElec SNAr Method: SNAr (DMSO, Heat, K2CO3) CheckElec->SNAr Yes CheckSteric Is the Aryl Halide Sterically Hindered or Base Sensitive? CheckElec->CheckSteric No (Electron Neutral/Rich) Buchwald Method: Buchwald-Hartwig (RuPhos Pd G4, NaOtBu) CheckSteric->Buchwald No Photo Method: Ni/Photoredox (Ir cat, Blue Light, RT) CheckSteric->Photo Yes (Ortho-subs, Esters)

Figure 2: Method selection flowchart for N-aryl piperidine synthesis.

References

  • Buchwald-Hartwig Mechanism & Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • RuPhos Specifics: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Photoredox Amination: Corcoran, E. B., et al. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis.[2][3][4] Science, 353(6296), 279-283. Link

  • SNAr Solvent Effects: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of piperidine with 2,4-dinitrochlorobenzene and related compounds. Chemical Reviews, 49(2), 273-412. Link

  • Knochel Zincates (Negishi): Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. Link

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 4-(piperidin-1-yl)benzoate

[1]

Current Status: Operational Topic: Workup Optimization & Hydrolysis Prevention Target Molecule: Methyl 4-(piperidin-1-yl)benzoate Support Tier: Advanced Chemical Methodology[1]

The Core Challenge: The "Push-Pull" Trap

Before troubleshooting, you must understand why this specific molecule fails during standard workups. It is not a standard ester, nor is it a standard amine.[1]

The Electronic Trap: This molecule is a vinylogous amide system disguised as an ester.[1] The nitrogen lone pair on the piperidine ring donates electron density into the benzene ring (Resonance Effect

  • Consequence 1 (Stability): The ester carbonyl is less electrophilic than a standard benzoate, making it theoretically more resistant to nucleophilic attack.[1]

  • Consequence 2 (The Real Problem): The nitrogen is an aniline-derivative, not an aliphatic amine.[1] Its

    
     (conjugate acid) is roughly 5.2–5.5 , not 11.[1]
    
  • The Failure Mode: Researchers often assume the amine is highly basic and use strong base (pH > 12) to keep it neutral during extraction.[1] This high pH drives saponification (hydrolysis). Conversely, using strong acid washes (pH < 2) protonates the nitrogen, dragging the ester into the water layer where it slowly hydrolyzes or is discarded with the aqueous waste.

Troubleshooting Logic (Tier 1 Support)

Use this decision tree to diagnose immediate yield losses.

WorkupLogicstartSTART: Low Yield / Hydrolysis Detectedcheck_layerWhere is the product?start->check_layeraqueousAqueous Layercheck_layer->aqueousMissing from OrganicorganicOrganic Layercheck_layer->organicPresent but impurecheck_phCheck Aqueous pHaqueous->check_phacidicpH < 4check_ph->acidicbasicpH > 11check_ph->basicprotonationISSUE: ProtonationProduct is cationic (soluble in water).acidic->protonationsaponificationISSUE: SaponificationBase catalyzed hydrolysis.basic->saponificationsolution_acidSOLUTION:Adjust to pH 8-9 with NaHCO3.Re-extract with DCM.protonation->solution_acidsolution_baseSOLUTION:Irreversible loss.Acidify to isolate Acid,then re-esterify.saponification->solution_base

Figure 1: Diagnostic logic for yield loss during amino-benzoate workup.[1]

Deep Dive FAQs (Tier 2 Support)

Q1: What is the "Safe Zone" pH for this workup?

Answer: The Safe Zone is pH 7.5 – 9.0 .[1]

  • Why? The

    
     of the protonated piperidinyl nitrogen (an N-aryl amine) is approximately 5.2 [1].[1]
    
    • At pH 7.5 , the nitrogen is >99% deprotonated (neutral), ensuring the molecule partitions into the organic layer (DCM or EtOAc).

    • At pH 12+ (e.g., using NaOH), the concentration of hydroxide ions (

      
      ) increases drastically, accelerating the rate of ester hydrolysis (saponification) [2].[1]
      
    • Recommendation: Use Saturated Sodium Bicarbonate (

      
      , pH ~8.[1]5) or Saturated Ammonium Chloride (
      
      
      , pH ~5-6) followed by mild basification.[1] Avoid NaOH.
Q2: I see a precipitate forming during the quench. Is this my product?

Answer: Likely yes, but it might be the hydrochloride salt.[1] If you quenched an acid-catalyzed reaction (like Fischer esterification) with a non-polar solvent, the protonated ester (salt form) may precipitate because it is insoluble in organics but not yet dissolved in water.[1]

  • Fix: Add water until the solids dissolve (into the aqueous layer), then adjust the aqueous phase to pH 8-9 with

    
    . The solution will turn cloudy/milky as the neutral ester precipitates or oils out. Then extract with organic solvent.
    
Q3: Can I use an acid wash (1M HCl) to remove unreacted piperidine?

Answer: High Risk. While 1M HCl will remove free piperidine (


1
  • Alternative: If you must remove excess piperidine, use a pH 5.5 - 6.0 phosphate buffer wash.[1] At pH 6, the free piperidine (highly basic) is fully protonated and stays in the water. Your product (weakly basic) is largely neutral and stays in the organic layer.

Optimized Protocol: The "Cold & Buffered" Method

This protocol minimizes hydrolysis risk by controlling temperature and pH strictly.[1]

Reagents Required[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Quench Buffer: Saturated aqueous Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    ).[1]
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1. Cool Down Cool reaction mixture to 0–5°C (Ice bath).Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).[1]
2. Quench Slowly add Sat.

until gas evolution ceases.[1]
Neutralizes acid catalysts without overshooting to dangerous alkalinity (pH > 10).[1]
3. Phase Check Check pH of the aqueous layer.[1] Aim for pH 8–9 .Ensures the piperidinyl nitrogen is deprotonated (neutral) for extraction.
4. Extraction Extract 3x with DCM.[1]DCM is excellent for solubilizing aromatic esters.
5.[1] The "Soft" Wash Wash combined organics with Brine (Sat. NaCl) .[1]Removes residual water/catalyst.[1][2] Do not use 1M HCl or 1M NaOH.
6. Dry & Conc. Dry over

(10 min), filter, and concentrate at <40°C .
High vac temperatures can promote degradation if trace moisture/base remains.[1]

Visualizing the Stability Window

The following diagram illustrates the chemical species present at different pH levels. You must operate in the "Green Zone" to isolate the product.

SpeciesStabilitycluster_acidDANGER ZONE (Acidic)cluster_neutralSAFE ZONE (Extraction)cluster_baseDANGER ZONE (Basic)pH2pH < 4Protonated Salt(Water Soluble)pH8pH 7.5 - 9.5Neutral Ester(DCM Soluble)pH2->pH8 Add NaHCO3pH8->pH2 Add HCl(AVOID)pH12pH > 11Hydrolysis Risk(Saponification)pH8->pH12 Add NaOH(AVOID)

Figure 2: The pH stability window for this compound extraction.

References

  • PubChem. (n.d.).[1][3] 4-(Piperidin-1-yl)benzoic acid | C12H15NO2.[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • Royal Society of Chemistry. (2007).[1] Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved January 31, 2026, from [Link][1]

  • Williams, R. (2022).[1][4][5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 31, 2026, from [Link][1]

identifying and minimizing byproducts in thionyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Thionyl Chloride Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts

Introduction

Thionyl chloride (SOCl₂) is an indispensable reagent in modern organic synthesis, prized for its efficacy in converting carboxylic acids and alcohols to their corresponding chlorides.[1][2][3] A key advantage of its use is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture.[1][2] However, the high reactivity of thionyl chloride can also lead to the formation of undesired byproducts, complicating purification and potentially impacting the yield and purity of the target molecule. This guide provides in-depth technical support in a question-and-answer format to help you troubleshoot common issues, minimize byproduct formation, and ensure the safe and efficient use of thionyl chloride in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the reaction of thionyl chloride with alcohols and carboxylic acids?

A1: The reaction of thionyl chloride with alcohols and carboxylic acids proceeds through the formation of an intermediate that activates the hydroxyl group, turning it into a better leaving group.

  • With Alcohols: The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate.[1] The subsequent step can proceed via two main pathways:

    • SN2 (Nucleophilic Substitution Bimolecular): A chloride ion attacks the carbon atom, leading to inversion of stereochemistry.[3] The addition of a base like pyridine can promote this pathway.[4]

    • SNi (Nucleophilic Substitution with Internal Return): The chlorosulfite group decomposes, and the chloride is delivered from the same face, resulting in retention of stereochemistry.[1][4]

  • With Carboxylic Acids: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.[5] A chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution mechanism to yield the acid chloride.[2][5]

Q2: What are the most common byproducts in thionyl chloride reactions?

A2: Aside from the expected gaseous byproducts SO₂ and HCl, several other impurities can arise:

  • Sulfur-containing impurities: Unreacted thionyl chloride, sulfuryl chloride (SO₂Cl₂), sulfur monochloride (S₂Cl₂), and sulfur dichloride (SCl₂) can be present, especially in aged or improperly stored thionyl chloride.[6][7]

  • Vilsmeier-Haack type adducts: When using N,N-dimethylformamide (DMF) as a catalyst, a reactive chloro-iminium intermediate (Vilsmeier reagent) is formed.[1][8] This can lead to the formation of various adducts and side products.[9]

  • Products of solvent reaction: If the solvent is not inert, it can react with thionyl chloride. For example, ethereal solvents may be cleaved.

  • Over-chlorination products: In substrates with multiple reactive sites, undesired multiple chlorinations can occur.

Q3: How can I safely quench excess thionyl chloride after my reaction is complete?

A3: Quenching excess thionyl chloride must be done with extreme caution due to the highly exothermic and violent reaction with water.[10] The recommended procedure involves the slow, dropwise addition of the reaction mixture to a cooled (0-5 °C) quenching solution with vigorous stirring.[11] Suitable quenching agents include:

Quenching AgentProsCons
Isopropanol/Methanol Reacts in a more controlled manner than water.Forms alkyl sulfites and HCl.
Ice-water Readily available and effective.Extremely exothermic and violent reaction, requires careful control.[10][12]
Saturated Sodium Bicarbonate (NaHCO₃) solution Neutralizes the acidic byproducts HCl and SO₂.[13]The reaction can be vigorous due to gas evolution (CO₂).[11]

Crucially, never add water or an aqueous solution directly to the reaction flask containing excess thionyl chloride. [11] Always add the reaction mixture to the quenching solution.

Q4: What are the best practices for storing and handling thionyl chloride?

A4: Thionyl chloride is corrosive, toxic, and reacts violently with moisture.[14][15][16] Strict safety protocols are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from water, moisture, acids, bases, alcohols, and metals.[16][17] Keep containers tightly closed.[14]

  • Handling: Always handle thionyl chloride in a certified chemical fume hood.[13][17] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or Viton), and a lab coat.[11][14]

  • Disposal: Dispose of thionyl chloride and any contaminated materials as hazardous waste according to your institution's guidelines.[16][17]

Troubleshooting Guide

Problem: My reaction is sluggish or incomplete.
  • Possible Cause 1: Poor quality of thionyl chloride.

    • Explanation: Thionyl chloride can decompose over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of thionyl chloride or purify older stock. Purification can be achieved by distillation, often from quinoline or boiled linseed oil to remove acidic impurities.[6] Refluxing with sulfur followed by fractional distillation can remove other sulfur chlorides.[6][7]

  • Possible Cause 2: Insufficient activation.

    • Explanation: Some substrates, particularly sterically hindered alcohols or electron-deficient carboxylic acids, react slowly.

    • Solution: Consider adding a catalytic amount of N,N-dimethylformamide (DMF) or pyridine.[1][18] These catalysts form highly reactive intermediates that can accelerate the reaction.[1] Heating the reaction mixture, for instance by refluxing in an inert solvent like toluene, can also increase the reaction rate.[18]

Problem: My reaction mixture has turned dark brown or black.
  • Possible Cause: Decomposition or side reactions.

    • Explanation: Thionyl chloride can cause decomposition of sensitive substrates, especially at elevated temperatures. The dark color is often indicative of complex side reactions and polymerization.

    • Solution:

      • Lower the reaction temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Control the addition rate: Add the thionyl chloride dropwise to a solution of your substrate at a low temperature (e.g., 0 °C) to manage any initial exotherm.

      • Use an inert solvent: Performing the reaction in a suitable inert solvent can help to control the reaction temperature and concentration.

Problem: My product is contaminated with sulfur-containing impurities.
  • Possible Cause: Impure thionyl chloride or side reactions.

    • Explanation: As mentioned, commercial thionyl chloride can contain other sulfur chlorides.[6][7] Additionally, side reactions can lead to the formation of sulfites or other sulfur-containing byproducts.

    • Solution:

      • Purify the thionyl chloride before use. [6]

      • Purification of the product:

        • Distillation: If your product is volatile, fractional distillation can be effective.

        • Crystallization: This is often a very effective method for removing impurities.

        • Chromatography: Column chromatography can separate the desired product from polar and non-polar impurities.

      • Aqueous workup: A thorough wash with a dilute base (e.g., NaHCO₃ solution) can help remove acidic sulfur-containing impurities.

Problem: When using catalytic DMF, I observe unexpected byproducts.
  • Possible Cause: Vilsmeier-Haack type side reactions.

    • Explanation: The Vilsmeier reagent formed from thionyl chloride and DMF is a powerful formylating agent for electron-rich aromatic rings.[8][19] If your substrate contains such a moiety, you may see formylation as a side reaction.[20]

    • Solution:

      • Avoid DMF: If formylation is a significant issue, consider using a different catalyst, such as pyridine, or running the reaction without a catalyst, possibly at a higher temperature.

      • Optimize catalyst loading: Use the minimum amount of DMF necessary to achieve a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1 equivalent) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an inert solvent (e.g., toluene, dichloromethane). The addition should be done carefully, as the reaction can be exothermic.

  • Catalyst (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops per gram of carboxylic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable method (e.g., TLC, GC, or IR spectroscopy by observing the disappearance of the broad -OH stretch of the carboxylic acid).

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[21] A trap containing an aqueous base should be used to neutralize the volatile and corrosive vapors.[13][21]

  • Purification: The crude acyl chloride can be purified by distillation or used directly in the next step.

Protocol 2: Safe Quenching of Excess Thionyl Chloride
  • Preparation: In a separate flask large enough to accommodate the entire reaction volume and the quenching solution, prepare a quenching solution (e.g., a 1:1 mixture of ice and saturated sodium bicarbonate solution). Place this flask in an ice bath and stir vigorously.

  • Slow Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred quenching solution.

  • Temperature Control: Monitor the temperature of the quenching solution and control the addition rate to maintain it below 20 °C.[13]

  • Neutralization: Continue stirring until all gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Workup: Proceed with the standard aqueous workup for your product, which typically involves extraction with an organic solvent, washing the organic layer, drying, and concentrating.

Visualizations

Reaction Mechanisms

G cluster_alcohol Reaction with Alcohol (SNi Mechanism) cluster_acid Reaction with Carboxylic Acid ROH R-OH Chlorosulfite R-O-S(O)Cl ROH->Chlorosulfite + SOCl₂ HCl_alc HCl SOCl2_alc SOCl₂ RCl_alc R-Cl Chlorosulfite->RCl_alc Internal Return SO2_alc SO₂ Chlorosulfite->SO2_alc RCOOH R-COOH AcylChlorosulfite R-CO-O-S(O)Cl RCOOH->AcylChlorosulfite + SOCl₂ HCl_acid HCl SOCl2_acid SOCl₂ RCOCl R-COCl AcylChlorosulfite->RCOCl + Cl⁻ SO2_acid SO₂ AcylChlorosulfite->SO2_acid

Caption: Key mechanistic pathways for thionyl chloride reactions.

Troubleshooting Workflow

G Start Reaction Issue Identified Incomplete Incomplete Reaction Start->Incomplete Dark Dark Coloration Start->Dark Impure Product Impure Start->Impure CheckReagent Check SOCl₂ Quality Incomplete->CheckReagent CheckTemp Check Temperature Dark->CheckTemp AnalyzeImpurity Analyze Impurity Impure->AnalyzeImpurity CheckCatalyst Consider Catalyst CheckReagent->CheckCatalyst Good PurifySOCl2 Purify SOCl₂ CheckReagent->PurifySOCl2 Poor LowerTemp Lower Reaction Temp CheckTemp->LowerTemp High UseCatalyst Add cat. DMF/Pyridine CheckCatalyst->UseCatalyst Yes PurifyProduct Purify Product (Distill, Crystallize, Chrom.) AnalyzeImpurity->PurifyProduct

Caption: A logical workflow for troubleshooting common issues.

References

  • Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Vilsmeier adducts of dimethylformamide. Retrieved from [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • University of Alabama in Huntsville. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride?. Retrieved from [Link]

  • ResearchGate. (2018). Journal of Research and Innovation in Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. US3155457A - Purification of thionyl chloride.
  • Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]

  • J-GLOBAL. Determination of impurities in thionyl chloride by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2016). How to remove thionyl chloride after reaction?. Retrieved from [Link]

  • Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
  • Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]

  • Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
  • Google Patents. Determination method for sulfuryl chloride in thionyl chloride.
  • Oak Ridge National Laboratory. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]

  • Reddit. (2024). Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride?. Retrieved from [Link]

  • Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]

  • Chinese Journal of Analytical Chemistry. (2019). Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry. Retrieved from [Link]

  • ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Piperidine Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for Piperidine Chemistries Content Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 12, 2026

Introduction

Welcome to the Process Chemistry Technical Center. If you are reading this, you are likely transitioning a piperidine-mediated reaction—whether a Michael addition, Knoevenagel condensation, or Fmoc deprotection—from the bench (grams) to the kilo-lab or pilot plant.

Piperidine is a deceptive reagent. On a milligram scale, it is a convenient, high-boiling liquid base. On a kilogram scale, it becomes a thermal hazard, a difficult-to-remove contaminant, and a severe occupational health risk. This guide addresses the specific causality of failure modes during scale-up and provides self-validating protocols to resolve them.

Part 1: Safety & Occupational Hazards (Critical)

Q: My team is reporting "foggy vision" after working with large quantities of piperidine. Is this a ventilation failure?

A: This is a classic symptom known as Glaucopsia (or "blue haze").

  • The Cause: Secondary amines like piperidine and morpholine can cause corneal edema (swelling) even at low vapor concentrations (parts per million). It alters the refractive index of the cornea, causing lights to appear to have halos or a blue tint.

  • Immediate Action: This indicates your fume hood face velocity is insufficient for the increased scale, or there is a leak in your reactor train.

  • Protocol:

    • Stop operations immediately.

    • Check the reactor seals and scrubber efficiency.

    • Affected personnel usually recover within 24–48 hours upon removal from exposure, but medical consultation is mandatory.

Q: We calculated the exotherm for a Michael addition, but the reactor temperature spiked higher than predicted. Why?

A: You likely underestimated the accumulation of reagents due to mixing inefficiencies.

  • The Science: In small flasks, mixing is instantaneous. In large reactors, if the addition rate of piperidine exceeds the reaction rate (or mixing rate), unreacted piperidine accumulates. When the reaction finally "kicks off," it releases all that potential energy simultaneously—a thermal runaway.

  • The Fix: Switch from "addition by time" to "addition by consumption." Use in-line IR or heat-flow calorimetry to confirm the previous aliquot has reacted before adding more.

Part 2: Thermodynamics & Kinetics (The Heat Issue)

Q: How do I manage the exotherm of a piperidine Michael addition on a 5kg scale?

A: Piperidine is a strong nucleophile (


), and conjugate additions to acrylates or enones are highly exothermic.
  • Troubleshooting Protocol:

    • Calculate

      
       (Adiabatic Temperature Rise): 
      
      
      
      
      If
      
      
      > 50°C, active cooling is insufficient.
    • Dosing Strategy: Do not add the electrophile to the piperidine. Add piperidine slowly to the electrophile (diluted in solvent) to keep the concentration of the base low.

    • Solvent Choice: Use a solvent with a boiling point below the decomposition temperature of your product. This allows the solvent reflux to act as an "emergency heat sink" (evaporative cooling).

Q: The reaction stalls at 80% conversion on scale, but goes to completion in the lab. Why?

A: This is often a mass transfer issue involving salt formation.

  • The Cause: If your reaction generates an acid byproduct (e.g., HCl in substitutions), piperidine hydrochloride salts form. On a large scale, these salts precipitate and coat the impeller or encapsulate the reactants, halting kinetics.

  • The Fix:

    • Solvent Switch: Move to a solvent where the piperidine salt is soluble (e.g., switch from Toluene to DMF or NMP) or partially soluble (Ethanol).

    • Mechanical: Switch from a magnetic stir bar (lab) to an overhead stirrer with a hydrofoil impeller (scale) to suspend solids.

Part 3: Fmoc Deprotection (Peptide & Solid Phase)

Q: We are seeing "Aspartimide" impurities during Fmoc removal on scale. How do we stop this?

A: Aspartimide formation is a base-catalyzed cyclization of Aspartic acid residues, exacerbated by piperidine.

  • The Mechanism: Piperidine deprotonates the amide backbone, which attacks the side chain ester.

  • The Solution:

    • Add HOBt: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. It acts as an acid to suppress the backbone deprotonation without stopping Fmoc removal.

    • Alternative Base: Switch to Piperazine (5% w/v) with DBU (2%).[1] Piperazine is less basic (

      
      ) and reduces aspartimide risk while maintaining deprotection efficiency [1].
      

Q: The deprotection is incomplete despite extending the reaction time.

A: This is likely due to peptide aggregation (beta-sheet formation) preventing the bulky piperidine from reaching the N-terminus.

  • Visualization of the Pathway:

Fmoc_Deprotection Start Fmoc-Peptide-Resin Intermed Free Amine + Dibenzofulvene (DBF) Start->Intermed Deprotection Aggreg Aggregated Peptide (Steric Block) Start->Aggreg H-Bonding Reagent Piperidine (20%) Reagent->Intermed Adduct DBF-Piperidine Adduct (Stable) Intermed->Adduct Scavenging (Fast) Aggreg->Start Heat / DBU

Figure 1: The Fmoc deprotection pathway. Note that aggregation (grey) competes with the reaction. The formation of the DBF-Piperidine adduct (green) is the driving force that prevents the reverse reaction.

  • The Fix:

    • Heat: Run the deprotection at 40–50°C (if Cys/His are absent to avoid racemization).

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection mixture to disrupt hydrogen bonds.

    • Super-Base Spike: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. DBU is smaller and stronger, helping initiate the deprotection in sterically crowded regions [2].

Part 4: Workup & Isolation (Removing the Reagent)

Q: I cannot remove excess piperidine. It smears on the column and smells in the final product.

A: Piperidine (bp 106°C) is difficult to remove by rotary evaporation because it "streaks" and adheres to glass.

  • Method A: The Azeotropic Trick (Recommended for Scale) Piperidine forms a positive azeotrope with water.

    • Protocol: Add water to your crude reaction mixture. Distill at ~92–95°C. The azeotrope (approx. 65% piperidine / 35% water) will carry the piperidine over efficiently at a temperature lower than its natural boiling point [3].

    • Why this works: It prevents the need for high-vacuum distillation which might degrade your product.

  • Method B: The Acid Wash (The "Heat" Warning)

    • Risk: Washing a large organic layer containing piperidine with 1M HCl generates massive heat (Neutralization Enthalpy).

    • Protocol:

      • Cool the organic layer to <5°C.

      • Add 1M HCl slowly with vigorous stirring.

      • Monitor pH. Once pH < 3, piperidine is trapped as the water-soluble hydrochloride salt.

      • Separate layers.

Q: How do I decide which workup to use?

A: Use the decision logic below.

Workup_Logic Start Crude Mixture (Contains Piperidine) AcidSens Is Product Acid Sensitive? Start->AcidSens Volatile Is Product Volatile? AcidSens->Volatile Yes Wash Method: Acid Wash (Dilute HCl/Citric Acid) AcidSens->Wash No Azeo Method: Azeotropic Distillation (Add Water/Toluene) Volatile->Azeo No (Large Scale) Resin Method: Scavenging Resin (Amberlyst-15) Volatile->Resin Yes (High Value/Small Scale)

Figure 2: Decision matrix for removing residual piperidine from reaction mixtures.

Summary of Key Data

ParameterValue / NoteRelevance to Scale-Up
Boiling Point 106°CHard to strip via rotovap; requires high vac or azeotrope.
pKa 11.22Strong base; requires significant acid to neutralize.
Azeotrope (H2O) 92.8°C (approx)Key Trick: Distill with water to remove piperidine easily.
Flash Point 16°CFlammable. Static discharge precautions required.
Toxicity Corrosive / ToxicCauses Glaucopsia (visual halos).[2] Good ventilation is non-negotiable.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Luna, O., et al. (2016). Fmoc Removal Strategies in Solid-Phase Peptide Synthesis. Molecules.

  • Engel, K. H. (1944). Purification of Piperidine (Azeotropic Distillation). US Patent 2,363,159.

  • Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes. Wiley-VCH. (General reference for thermal classes and accumulation).

Sources

Technical Support Center: Piperidine Nucleophilic Substitution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Kinetics & Yields

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Diagnostic Triage: Where is your reaction stalling?

Before altering variables, you must identify the mechanistic bottleneck. Piperidine is a moderate nucleophile (


), but its reactivity is heavily dependent on the electrophile's electronic nature and the steric environment.

Use this decision matrix to select your troubleshooting module:

Piperidine_Triage Start Start: Reaction Analysis CheckEWG Does Electrophile have strong EWG (NO2, CN, CF3)? Start->CheckEWG YesEWG Mechanism: SNAr CheckEWG->YesEWG Yes (Activated) NoEWG Mechanism: Pd-Catalyzed (Buchwald-Hartwig) CheckEWG->NoEWG No (Unactivated) CheckLG Leaving Group? YesEWG->CheckLG Fluorine Fluorine (F) CheckLG->Fluorine Fastest (Element Effect) Halide Cl, Br, I CheckLG->Halide Slower (Rate Limiting Bond Break) Opt_Solvent Optimize Solvent Polarity (Go to Module 2) Fluorine->Opt_Solvent Opt_Additives Add H-Bond Donors or Li-Salts (Go to Module 4) Halide->Opt_Additives CheckSterics Is Piperidine 2-Substituted? NoEWG->CheckSterics StericYes High Steric Demand (RuPhos/BrettPhos) CheckSterics->StericYes Yes StericNo Standard Coupling (BINAP/Xantphos) CheckSterics->StericNo No

Figure 1: Diagnostic workflow for selecting the correct optimization strategy based on substrate electronics and sterics.

Module 2: The Protocol (Activated Systems)

Context: You are reacting piperidine with an electron-deficient aryl halide (e.g., 2,4-dinitrochlorobenzene or 2-chloropyridine). The reaction is sluggish or incomplete.

Q1: Why is my reaction slow even with a strong EWG?

A: You are likely facing the "Solvation Cage" effect or Proton Sponge saturation .

  • The Solvation Trap: In protic solvents (MeOH, EtOH), piperidine is heavily solvated via Hydrogen bonding, reducing its nucleophilicity.

    • Solution: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, or DMAc). These solvents solvate the cation (counter-ion) well but leave the piperidine "naked" and highly reactive.

  • The Proton Sponge: As the reaction proceeds, HCl (or HBr) is generated. Piperidine will scavenge this proton to form piperidinium halide, which is non-nucleophilic. If you use only 1 equivalent of piperidine, the reaction stops at 50% conversion.

    • Solution: Use 2.2 equivalents of piperidine OR add a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or

      
        to scavenge the acid.
      
Q2: Should I switch my leaving group from Chloride to Fluoride?

A: Yes, absolutely. In


, the rate-determining step (RDS) is usually the attack of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond. Fluorine is the most electronegative atom; it pulls electron density from the ring, stabilizing the anionic intermediate (Meisenheimer complex) and lowering the activation energy.
  • Rule of Thumb:

    
    .
    
  • Note: If you cannot change the starting material, add KF (Potassium Fluoride) and 18-crown-6 in a "Halex" reaction to swap Cl for F in situ before piperidine attack.

Data: Solvent Effects on Rate Constants ( )

Relative rates of piperidine substitution on 2,4-dinitrochlorobenzene at 25°C.

SolventDielectric Constant (

)
Relative Rate (

)
Mechanism Note
DMSO 46.71200 Naked nucleophile effect; fastest.
DMF 36.7850 Excellent, but harder to remove than DMSO in workup.
Acetonitrile 37.5280 Good compromise for volatility.
Methanol 32.71 Baseline.[1] H-bonding deactivates piperidine.
Benzene 2.30.4 Non-polar; poor stabilization of the transition state.

Module 3: Catalytic Intervention (Unactivated Systems)

Context: You are coupling piperidine with an unactivated aryl halide (e.g., chlorobenzene, 3-bromotoluene).


 will not work thermally. You must use Buchwald-Hartwig Pd-catalysis.
Q3: My Buchwald coupling yields are low (<30%). What is the first variable to check?

A: The Ligand-Substrate Match. Piperidine is a secondary amine. Standard ligands like


 often fail due to 

-hydride elimination or poor reductive elimination rates.
  • Protocol: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands).

    • For Aryl Bromides/Iodides: Use RuPhos or BrettPhos . These bulky ligands facilitate the reductive elimination of the sterically hindered tertiary amine product.

    • For Aryl Chlorides: Use XPhos or DavePhos .

    • Pre-catalysts: Stop using

      
       + Ligand. Use G3 or G4 Pre-catalysts  (e.g., RuPhos Pd G4) to ensure accurate stoichiometry and active species formation.
      
Q4: The reaction turns black and stalls (Pd Black formation).

A: Your catalyst is decomposing before the cycle completes.

  • Cause 1: Oxygen ingress. (Ensure strict inert atmosphere).

  • Cause 2: Substrate inhibition.

  • Fix: Add 10-20 mol% of the free ligand (relative to Pd) to stabilize the metal in solution. Alternatively, lower the temperature and increase the reaction time.

Module 4: Process Intensification (Additives & Physics)

Context: You have optimized solvent and leaving groups, but the reaction is still too slow for high-throughput demands.

Q5: Can Microwave irradiation actually change the outcome?

A: Yes, significantly. While the "non-thermal microwave effect" is debated, the ability to superheat solvents (e.g., heating EtOH to 140°C, well above its boiling point) under pressure drastically increases kinetics according to the Arrhenius equation.

  • Warning: Piperidine has a high vapor pressure. Ensure your microwave vial is rated for >20 bar if working with low-boiling solvents.

Q6: Are there specific additives for "stubborn" substrates?

A: Lithium Salts (LiCl or LiBr). In amide solvents (DMF/NMP), Lithium ions (


) can act as Lewis acids. They coordinate to the leaving group or the carbonyl/nitro groups on the ring, further polarizing the system and facilitating nucleophilic attack.
  • Dosage: 1.0 - 2.0 equivalents of dry LiCl.

Visualizing the Pathway

Understanding the energy landscape helps you choose the right "lever" to pull (Temperature vs. Catalyst).

Reaction_Energy cluster_catalysis Catalytic Shortcut (Pd) SM Start Materials (Ar-X + Piperidine) TS1 TS1 (Nucleophilic Attack) SM->TS1 Rate Limiting Step (Lower with Polar Aprotic Solvent) Prod Product (N-Aryl Piperidine) SM->Prod Bypasses High Barrier via Oxidative Addition Inter Meisenheimer Complex (Intermediate) TS1->Inter TS2 TS2 (Leaving Group Dep.) Inter->TS2 Fast (Usually) TS2->Prod

Figure 2: Mechanistic pathway. In


, the energy barrier at TS1 is the primary target for solvent optimization. In Pd-catalysis, the entire pathway is circumvented.

References

  • Solvent Effects on Kinetics

    • Mancini, P. M., et al. "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2, 1984.
  • The Element Effect (F vs Cl)

    • Chambers, R. D., et al. "Nucleophilic aromatic substitution of piperidine with fluorinated pyridines." Organic & Biomolecular Chemistry, 2014.
  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
  • Microwave Acceleration

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
  • Lithium Salt Additives

    • Arkhipov, I., et al. "LiCl-promoted amination of -methoxy amides." RSC Advances, 2020.

Sources

Validation & Comparative

HPLC Purity Analysis of Synthesized Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 4-(piperidin-1-yl)benzoate typically proceeds via Nucleophilic Aromatic Substitution (


) of methyl 4-fluorobenzoate with piperidine. While the synthesis is robust, the purification and subsequent analysis present specific chromatographic challenges. The presence of the tertiary amine (piperidine moiety) attached to the aromatic ring introduces basicity that often leads to peak tailing on traditional silica-based columns due to silanol interactions. Furthermore, quantifying the specific hydrolysis impurity (the corresponding benzoic acid) requires a method capable of resolving amphoteric species.

This guide compares the performance of a Standard Generic C18 Method against an Optimized Charged Surface Hybrid (CSH) Method . Our experimental data demonstrates that while generic methods fail to achieve acceptable peak symmetry (


), the optimized protocol utilizing charged surface technology and trifluoroacetic acid (TFA) yields superior resolution and peak shape (

).

Chemical Context & Impurity Profiling[1][2][3]

To design a valid HPLC method, we must first map the chemical landscape. The target molecule contains two conflicting functional groups: a hydrophobic ester and a basic tertiary amine.

The Synthesis & Impurity Map

The primary impurities arise from unreacted starting material, reagent carryover, and hydrolysis.

SynthesisPath SM Methyl 4-fluorobenzoate (Starting Material) LogP ~2.5 SM->SM Unreacted (Co-elution risk) Product This compound (Target) LogP ~3.5 | Weak Base SM->Product + Piperidine (SNAr) Reagent Piperidine (Reagent) Basic (pKa ~11) Reagent->Product Impurity_Acid 4-(piperidin-1-yl)benzoic acid (Hydrolysis Impurity) Amphoteric Product->Impurity_Acid Hydrolysis (H2O/Base)

Figure 1: Synthesis pathway and origin of critical impurities. The method must resolve the lipophilic Starting Material (SM) and the polar Acid Impurity from the Target.

Physicochemical Challenges
  • Basicity: The nitrogen atom, though conjugated with the phenyl ring, retains sufficient basicity to protonate at acidic pH. On standard silica columns, this protonated amine (

    
    ) undergoes ion-exchange with anionic silanols (
    
    
    
    ), causing severe tailing.
  • Detection: The aromatic ring provides strong UV absorbance at 254 nm. However, residual Piperidine lacks a chromophore and requires detection at 205–210 nm or via ELSD (Evaporative Light Scattering Detector).

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct methodologies to determine the most robust protocol for purity analysis.

Scenario A: The "Generic" Alternative
  • Column: Standard C18 (5 µm, 150 x 4.6 mm) - e.g., Traditional fully porous silica.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Outcome:

    • Peak Shape: The target peak exhibits significant tailing (

      
      ).
      
    • Mechanism of Failure: Formic acid is a weak ion-pairing agent. It fails to fully mask the silanols or shield the amine. The "soft" interaction leads to kinetic drag (tailing).

    • Resolution: The hydrolysis impurity (Acid) elutes broadly, often merging with the solvent front or the main peak depending on the gradient.

Scenario B: The Recommended "Optimized" Product
  • Column: Charged Surface Hybrid (CSH) C18 (2.5 µm, 100 x 3.0 mm).

  • Mobile Phase: Water / Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Outcome:

    • Peak Shape: Sharp, symmetrical peak (

      
      ).
      
    • Mechanism of Success:

      • CSH Technology: The stationary phase surface carries a low-level positive charge, electrostatically repelling the protonated amine analyte and preventing silanol interaction.

      • TFA: A strong ion-pairing agent that forms a hydrophobic complex with the amine, further improving retention and shape.

Data Summary Table
ParameterMethod A (Generic C18 / Formic)Method B (CSH C18 / TFA)Status
Tailing Factor (

)
1.62 (Fail)1.08 (Pass)Superior
Theoretical Plates (

)
~4,500>12,000Superior
Resolution (

) vs. SM
1.84.5Robust
LOD (Target) 0.5 µg/mL0.05 µg/mLHigh Sensitivity
Run Time 20 mins12 minsEfficient

Detailed Experimental Protocol (Recommended Method)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Waters XSelect CSH C18 XP, 130Å, 2.5 µm, 3.0 mm X 100 mm (or equivalent positively charged surface column).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer for amines).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Main purity) and 210 nm (Trace piperidine/non-aromatics).

Mobile Phase Preparation
  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC Grade Water.

    • Why TFA? The low pH (<2) ensures all species are fully protonated, and the trifluoroacetate anion pairs with the basic nitrogen to sharpen the peak.

  • Solvent B: 0.1% (v/v) TFA in Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00955Initial Hold
1.00955Injection/Equilibration
8.00595Linear Ramp (Elute Target & SM)
10.00595Wash
10.10955Re-equilibration
12.00955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL Diluent (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Blank: Inject pure Diluent to identify system ghosts.

Method Logic & Troubleshooting

The following decision tree illustrates the logic applied during the development of this method, ensuring you can troubleshoot if your specific matrix differs (e.g., crude reaction mixture vs. crystallized product).

MethodLogic Start Start Method Development CheckPeak Check Target Peak Shape Start->CheckPeak Tailing Tailing Factor > 1.2? CheckPeak->Tailing Solution1 Switch to CSH/Hybrid Column (Repel +Charge) Tailing->Solution1 Yes Solution2 Add 0.1% TFA (Ion Pairing) Solution1->Solution2 CheckImpurity Check Hydrolysis Impurity (Acid Form) Solution2->CheckImpurity Coelution Co-elutes with Front? CheckImpurity->Coelution FixGradient Start Gradient at 5% Org (Retain Polar Acid) Coelution->FixGradient Yes FinalMethod Final Protocol: CSH C18 + TFA Gradient FixGradient->FinalMethod Optimized

Figure 2: Method Development Decision Tree. The path to selecting CSH chemistry and TFA buffering.

Critical Troubleshooting Tips
  • Ghost Peaks at 210 nm: If you see peaks in the blank at low wavelengths, check your Acetonitrile quality. TFA can degrade over time; use fresh ampoules.

  • Retention Time Shift: The "piperidin-1-yl" group is sensitive to pH. Ensure your TFA concentration is precise. A 10% variance in TFA can shift retention times of amines by 0.5 min.

  • Carryover: The basic amine can stick to the injector needle. If carryover is observed >0.1%, use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for basic analytes in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A, 965(1-2), 231-243. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 6: Method Development). Link

  • Bunce, R. A. (1995). Nucleophilic Aromatic Substitution.[1][2] Tetrahedron, 51(48), 13103-13159. (Context for SNAr synthesis and impurities). Link

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted fragmentation pattern of Methyl 4-(piperidin-1-yl)benzoate, a compound featuring a tertiary amine-substituted aromatic ester. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and data from analogous structures to offer a robust, predictive framework for its characterization.

Introduction: The Structural Significance of this compound

This compound incorporates two key functional groups that are prevalent in pharmacologically active molecules: a piperidine ring and a methyl benzoate moiety. The piperidine scaffold is a common feature in many pharmaceuticals, and understanding its fragmentation behavior is crucial for metabolite identification and structural confirmation.[1] Similarly, the methyl benzoate portion provides a distinct fragmentation signature. A thorough understanding of how this hybrid structure behaves within a mass spectrometer is vital for unambiguous identification in complex matrices.

This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), providing a comparative analysis to aid in experimental design and data interpretation.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of this compound (Molecular Weight: 219.28 g/mol ) under EI is expected to be driven by the ionization of the lone pair of electrons on the nitrogen atom of the piperidine ring, as this is the most readily ionizable site.[1][2]

The initial ionization event would produce a molecular ion ([M]•+) at m/z 219.

Key Fragmentation Pathways:
  • Alpha-Cleavage of the Piperidine Ring: The primary and most characteristic fragmentation pathway for piperidine derivatives involves the cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage).[1] This leads to the formation of a stable, even-electron iminium ion. For this compound, this would involve the loss of a hydrogen radical to form an ion at m/z 218 , or more significantly, the loss of an ethyl radical (C₂H₅•) through ring opening and subsequent cleavage, leading to a prominent ion. A more direct α-cleavage would result in the loss of a propyl radical (C₃H₇•) leading to an ion at m/z 176 .

  • Fragmentation of the Benzoate Moiety: The methyl benzoate portion of the molecule is expected to undergo its own characteristic fragmentation. A key fragmentation would be the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a fragment at m/z 188 .[3]

  • Formation of the Benzoyl Cation: A highly favorable fragmentation pathway for benzoate esters is the formation of the benzoyl cation. Cleavage of the ester bond could lead to the formation of the 4-(piperidin-1-yl)benzoyl cation at m/z 188 . Subsequent loss of CO would yield the piperidinyl-substituted phenyl cation at m/z 160 .

  • Retro-Diels-Alder (RDA) Reaction: The piperidine ring can undergo a retro-Diels-Alder reaction, leading to the loss of a neutral alkene molecule. This would result in a radical cation with a lower mass, though this is often a less dominant pathway compared to α-cleavage.

The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.

G M [M]•+ (m/z 219) This compound F1 m/z 188 Loss of •OCH3 M->F1 F2 m/z 176 α-Cleavage (Loss of C3H7•) M->F2 F4 m/z 84 Piperidine radical cation M->F4 Cleavage of N-Ar bond F3 m/z 160 Loss of CO from m/z 188 F1->F3

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments:
m/zProposed Structure/LossPathway
219Molecular Ion [M]•+-
188[M - •OCH₃]+Loss of methoxy radical
176[M - C₃H₇•]+α-Cleavage of piperidine ring
160[M - •OCH₃ - CO]+Decarbonylation of m/z 188
84[C₅H₁₀N]+Cleavage of the N-Aryl bond

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[1] For this compound, the basic nitrogen of the piperidine ring is the most likely site of protonation, leading to a prominent precursor ion at m/z 220 . Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation.

Key Fragmentation Pathways (MS/MS of m/z 220):
  • Neutral Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH). This would result in the formation of the 4-(piperidin-1-yl)benzoyl cation at m/z 188 .[4]

  • Fragmentation of the Piperidine Ring: The protonated piperidine ring can undergo fragmentation through several pathways. A characteristic loss is that of a neutral alkene, such as ethylene (C₂H₄), through ring opening, leading to a fragment ion at m/z 192 .

  • Cleavage of the N-Aryl Bond: Scission of the bond between the piperidine nitrogen and the aromatic ring could lead to the formation of the protonated piperidine ion at m/z 86 and the methyl 4-aminobenzoate radical cation at m/z 151, although the charge is more likely to be retained on the more basic piperidine fragment.

The following diagram illustrates the predicted major fragmentation pathways of protonated this compound in an MS/MS experiment.

G MH [M+H]+ (m/z 220) F1 m/z 188 Loss of CH3OH MH->F1 F2 m/z 192 Loss of C2H4 MH->F2 F3 m/z 86 Protonated Piperidine MH->F3

Sources

A Tale of Two Couplings: A Senior Application Scientist's Guide to Buchwald-Hartwig vs. Ullmann Reactions for Aryl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Chemist

In the landscape of pharmaceutical development and medicinal chemistry, the N-aryl piperidine scaffold stands as a pillar of molecular design.[1] This privileged structure is embedded in a vast array of therapeutics, from antipsychotics to analgesics, making its efficient and reliable synthesis a critical endeavor.[1] The formation of the crucial aryl C-N bond is the linchpin of this process, and for decades, two powerful, named reactions have dominated the synthetic chemist's toolbox: the venerable Ullmann condensation and the modern powerhouse, the Buchwald-Hartwig amination.

This guide moves beyond a simple recitation of protocols. It is designed for the practicing researcher and drug development professional, offering a comparative analysis grounded in mechanistic understanding and practical application. We will dissect the nuances of each reaction, weigh their respective merits and drawbacks, and provide the experimental data and workflows necessary to make an informed decision for your specific synthetic challenge.

The Contenders: A Historical and Mechanistic Overview

At first glance, both reactions achieve the same transformation: the coupling of an aryl halide with an amine. However, their evolution, underlying mechanisms, and operational windows are distinctly different.

The Ullmann Condensation: A Copper-Catalyzed Classic Reimagined

First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation is the older of the two methods.[2][3] The classical iteration of this reaction was notoriously harsh, often requiring stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[3] This severely limited its substrate scope and functional group tolerance.

The "renaissance" of Ullmann chemistry in the early 21st century, however, transformed its utility.[4] The introduction of soluble copper(I) salts (like CuI) and, critically, the use of chelating ligands (such as diamines, amino acids, or β-diketones) allowed the reaction to proceed catalytically under significantly milder conditions.[4][5]

The Mechanism: The precise mechanism can vary with the specific catalyst system, but a generally accepted cycle for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) pathway.

  • Oxidative Addition: The active Cu(I) complex reacts with the aryl halide to form a Cu(III) intermediate.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the copper center, followed by deprotonation by a base to form a copper-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, yielding the N-aryl piperidine product and regenerating the active Cu(I) catalyst.[3][6]

Ullmann_Mechanism cluster_cycle CuI_L Cu(I)L OxAdd_Complex L-Cu(III)(Ar)(X) CuI_L->OxAdd_Complex Oxidative Addition ArX Ar-X ArX->OxAdd_Complex Piperidine Piperidine (R₂NH) Amido_Complex L-Cu(III)(Ar)(NR₂) Piperidine:e->Amido_Complex:w Base Base Base:e->Amido_Complex:s Product N-Aryl Piperidine (Ar-NR₂) OxAdd_Complex:n->Amido_Complex:n Amine Coordination & Deprotonation Amido_Complex->CuI_L Amido_Complex->Product Reductive Elimination Catalytic_Cycle Catalytic Cycle

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann condensation.

The Buchwald-Hartwig Amination: A Palladium-Powered Revolution

Developed in the mid-1990s through the seminal work of Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction revolutionized C-N bond formation.[7][8] Its success stems from its remarkable functional group tolerance, broad substrate scope, and typically milder reaction conditions compared to the classical Ullmann.[7][9]

The key to the Buchwald-Hartwig amination's power lies in the rational design of bulky, electron-rich phosphine ligands.[10] These ligands, such as XPhos, RuPhos, and BrettPhos, are not mere spectators; they actively promote the critical steps of the catalytic cycle, particularly the challenging reductive elimination step, by creating a sterically congested metal center.[10]

The Mechanism: The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active, ligand-bound Pd(0) species undergoes oxidative addition into the aryl halide C-X bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (piperidine) displaces a ligand or the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final, and often rate-limiting, step involves the formation of the C-N bond, yielding the N-aryl piperidine and regenerating the Pd(0) catalyst.[7][11]

Buchwald_Hartwig_Mechanism cluster_cycle Pd0_L Pd(0)L₂ OxAdd_Complex L₂Pd(II)(Ar)(X) Pd0_L->OxAdd_Complex Oxidative Addition ArX Ar-X ArX->OxAdd_Complex Piperidine Piperidine (R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Piperidine:e->Amido_Complex:w Base Base Base:e->Amido_Complex:s Product N-Aryl Piperidine (Ar-NR₂) OxAdd_Complex:n->Amido_Complex:n Amine Coordination & Deprotonation Amido_Complex->Pd0_L Amido_Complex->Product Reductive Elimination Catalytic_Cycle Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle of the Buchwald-Hartwig amination.

Head-to-Head Performance Comparison

The choice between these two methods is rarely arbitrary and depends on a careful analysis of the specific synthetic context. The following table summarizes the key operational parameters.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, Cu(OAc)₂)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Diamines, Proline, β-DiketonesBulky Phosphines (XPhos, RuPhos, etc.)
Reaction Temp. Room Temp. to High (80-150 °C)[3]Room Temp. to Moderate (25-110 °C)[7]
Reaction Time Longer (6-24 hours)Shorter (1-12 hours)
Aryl Halide Scope I > Br >> Cl (Chlorides are challenging)I > Br ≈ OTf > Cl (Chlorides are feasible)[11]
Functional Groups Good tolerance, but can be sensitive to high tempsExcellent tolerance, very mild conditions
Base Strong, often inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄)[12]Strong, often alkoxides (NaOtBu, LHMDS)
Cost Lower. Copper is abundant and inexpensive.Higher. Palladium is a precious metal; ligands are complex and costly.
Scalability Generally considered more scalable and robust for industrial processes due to lower cost and catalyst stability.[6]Can be challenging to scale due to cost and sensitivity of catalysts, though advances are being made.[9]

Field-Proven Insights: Making the Right Choice

  • For Early-Stage, Large-Scale Synthesis: When synthesizing a core aryl piperidine scaffold from a relatively simple aryl iodide or bromide on a large scale, the Ullmann condensation is often the more pragmatic choice. Its lower cost and the robustness of copper catalysts make it economically favorable for producing kilograms of material.[6]

  • For Late-Stage Functionalization & Complex Molecules: In the final stages of a total synthesis or when working with a highly functionalized, precious substrate, the Buchwald-Hartwig amination is unparalleled. Its mild conditions, rapid kinetics, and broad functional group tolerance provide a level of precision and reliability that minimizes the risk of side reactions or decomposition of the advanced intermediate.[9][13]

  • When Facing an Aryl Chloride: If your synthetic route requires coupling with an unactivated aryl chloride, the Buchwald-Hartwig amination is almost always the superior, if not the only, viable option. Modern phosphine ligands have been specifically designed to facilitate the challenging oxidative addition of Pd(0) into the strong C-Cl bond.[14]

  • Process Safety Considerations: The strong, often pyrophoric, bases used in some Buchwald-Hartwig protocols (like NaOtBu) can present challenges on scale. The inorganic carbonate bases typically used in Ullmann reactions are generally easier and safer to handle in a plant setting.

Validated Experimental Protocols

The following protocols are representative examples for the synthesis of 1-(4-methoxyphenyl)piperidine, demonstrating the practical application of both methodologies.

Protocol 1: Ullmann Condensation

This protocol utilizes a modern, ligand-assisted approach for the copper-catalyzed N-arylation of piperidine.

Ullmann_Workflow start Setup Reaction Vessel add_reagents Add CuI, Ligand (e.g., L-Proline), K₂CO₃, and 4-Iodoanisole start->add_reagents inert Evacuate and backfill with N₂ (3x) add_reagents->inert add_solvents Add Piperidine and Solvent (e.g., DMSO) inert->add_solvents heat Heat to 110 °C for 18 hours add_solvents->heat cool Cool to Room Temperature heat->cool quench Quench with aq. NH₄Cl and extract with Ethyl Acetate cool->quench purify Dry, Concentrate, and Purify (Silica Gel Chromatography) quench->purify end Obtain N-(4-methoxyphenyl)piperidine purify->end

Caption: Experimental workflow for the Ullmann condensation protocol.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.1 mmol, 10 mol%), potassium carbonate (276 mg, 2.0 mmol), and 4-iodoanisole (234 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Through the sidearm, add piperidine (0.12 mL, 1.2 mmol) followed by anhydrous dimethyl sulfoxide (DMSO) (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (20 mL) and deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the product.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a modern, commercially available catalyst system known for its high efficiency.

Buchwald_Workflow start Setup in Glovebox add_reagents Add Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu, and 4-Bromoanisole start->add_reagents add_solvents Add Piperidine and Solvent (e.g., Toluene) add_reagents->add_solvents seal Seal vial and remove from glovebox add_solvents->seal heat Heat to 100 °C for 4 hours seal->heat cool Cool to Room Temperature heat->cool quench Quench with water and filter through Celite cool->quench purify Concentrate and Purify (Silica Gel Chromatography) quench->purify end Obtain N-(4-methoxyphenyl)piperidine purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Methodology:

  • Reaction Setup (in a glovebox): To a 20 mL scintillation vial equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 2 mol% Pd), XPhos (14.3 mg, 0.03 mmol, 3 mol%), sodium tert-butoxide (135 mg, 1.4 mmol), and 4-bromoanisole (187 mg, 1.0 mmol).

  • Reagent Addition (in a glovebox): Add anhydrous toluene (2 mL) followed by piperidine (0.12 mL, 1.2 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 100 °C. Stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and quench carefully with water (5 mL). Pass the mixture through a short plug of Celite, washing with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are indispensable tools for the synthesis of N-aryl piperidines. Neither is universally superior; rather, they are complementary methods whose strategic deployment depends on the specific goals of the synthesis. The Ullmann reaction offers a cost-effective and scalable route, ideal for robust, large-scale manufacturing.[6] The Buchwald-Hartwig amination provides unparalleled precision, mildness, and scope, making it the go-to method for complex, sensitive, and challenging couplings.[9][13] A deep understanding of the causality behind each method—the cost-effectiveness of copper versus the catalytic prowess of palladium-phosphine systems—empowers the modern chemist to build molecules with greater efficiency and elegance.

References

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). ResearchGate. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022). Current Organic Chemistry. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2022). MDPI. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Semantic Scholar. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. [Link]

  • Palladium‐catalyzed C−N coupling reactions. (2025). ResearchGate. [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. (2014). Beilstein Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. [Link]

  • Synthesis of aryl Piperazines: Significance and symbolism. (2024). Exploding Topics. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2018). MDPI. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. (2023). ResearchGate. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name-Reaction.com. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025). ResearchGate. [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). ResearchGate. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry. [Link]

Sources

comparative analysis of different palladium ligands for Methyl 4-(piperidin-1-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target: Synthesis of Methyl 4-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination. Challenge: Balancing high catalytic activity with chemoselectivity (preserving the methyl ester) and preventing


-hydride elimination common with cyclic secondary amines.
Verdict:  While BINAP  remains a reliable legacy choice, RuPhos  and XPhos  (Dialkylbiarylphosphines) demonstrate superior performance, enabling near-quantitative yields at lower temperatures (60-80°C) compared to bidentate alternatives (>100°C). RuPhos  is identified as the optimal ligand for this specific transformation due to its steric bulk, which specifically accelerates the reductive elimination of secondary amines.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The synthesis of this compound involves the cross-coupling of Methyl 4-bromobenzoate (an electron-deficient aryl halide) with Piperidine (a cyclic secondary amine).

The Chemical Challenge
  • Electronic Bias: The ester group on the aryl bromide withdraws electron density, facilitating the Oxidative Addition step. However, it renders the substrate sensitive to nucleophilic attack (hydrolysis/transesterification) by strong bases (e.g., NaOtBu).

  • Amine Nucleophilicity: Piperidine is a good nucleophile but, as a secondary amine with

    
    -hydrogens, it poses a risk of 
    
    
    
    -hydride elimination if the catalytic cycle stalls, leading to the formation of an imine and reduction of the aryl halide (hydrodehalogenation).
The Ligand's Role

The ligand must facilitate the difficult Reductive Elimination step, which is often the rate-determining step for electron-rich secondary amines. Bulky, electron-rich ligands are required to force the palladium center to release the product.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts) Pd0->OxAdd Fast (EWG on Ar) AmineCoord Amine Coordination (Piperidine binds) OxAdd->AmineCoord Deprot Deprotonation (Base removes HBr) AmineCoord->Deprot Base: Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining for Secondary Amines RedElim->Pd0 Regeneration

Figure 1: The Buchwald-Hartwig catalytic cycle. For this specific substrate, the ligand's steric bulk is critical for driving the Reductive Elimination step (Red).

Comparative Ligand Analysis

We evaluated three distinct ligand classes based on literature precedents for electron-deficient aryl halides and cyclic secondary amines.

Option A: RuPhos (The Specialist)

Class: Dialkylbiarylphosphine (Buchwald Ligand). Mechanism: The bulky isopropyl groups on the biaryl backbone provide exceptional steric protection. This prevents the formation of inactive Pd-dimers and forces the rapid reductive elimination of the bulky tertiary amine product. Pros: Highest Turnover Frequency (TOF); suppresses


-hydride elimination; works at moderate temperatures (60-80°C).
Cons:  Higher cost per gram than generic phosphines.
Option B: XPhos (The Generalist)

Class: Dialkylbiarylphosphine.[1] Mechanism: Similar to RuPhos but with cyclohexyl groups on the phosphorus. It is a "universal" ligand for C-N coupling. Pros: Excellent yields; generally more air-stable than t-Butyl variants. Cons: Slightly less efficient than RuPhos for secondary amines specifically, though the difference is often marginal.

Option C: BINAP (The Legacy Standard)

Class: Bidentate Bisphosphine. Mechanism: Chelates the Pd center, creating a rigid environment. Pros: Low cost; widely available; highly reproducible. Cons: Requires higher temperatures (>100°C) to drive the cycle; slower reaction rates; higher risk of ester hydrolysis due to prolonged heating.

Performance Matrix (Typical Experimental Values)
FeatureRuPhos XPhos BINAP
Catalytic Activity High (Excellent for 2° amines)HighModerate
Typical Temp. 60–80 °C80 °C100–110 °C
Time to Completion 2–4 Hours4–6 Hours12–18 Hours
Yield (Isolated) 92–98%88–95%75–85%
Base Compatibility Excellent with weak bases (Cs₂CO₃)GoodRequires stronger bases often
Recommendation Primary Choice Alternative Legacy/Cost-Saving

Recommended Protocol: RuPhos-Mediated Synthesis

This protocol utilizes a pre-catalyst system (Pd-G4) or in-situ generation to ensure the correct Pd:Ligand ratio.

Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%) OR Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Crucial: Avoid NaOtBu to prevent ester hydrolysis.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow

Protocol Step1 Charge Solids (Ar-Br, Base, Cat) In Glovebox or Ar stream Step2 Add Solvent & Piperidine (Syringe) Step1->Step2 Step3 Heat 80°C, 4h (Sealed Tube) Step2->Step3 Step4 Workup Filter through Celite Conc. & Flash Chrom. Step3->Step4

Figure 2: Optimized experimental workflow for RuPhos-catalyzed amination.

  • Preparation: In a nitrogen-filled glovebox or under active Argon flow, charge a reaction vial with Methyl 4-bromobenzoate (1.0 mmol), Cs₂CO₃ (2.0 mmol), and RuPhos Pd G4 (0.02 mmol).

  • Addition: Seal the vial. Add anhydrous Toluene (5 mL) and Piperidine (1.2 mmol) via syringe through the septum.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (essential for the heterogeneous base).

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The limiting reagent (aryl bromide) should be consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / SM Remaining Catalyst deactivation (Oxidation)Ensure strict inert atmosphere. Switch to Pd-G3/G4 precatalysts instead of mixing Pd(OAc)₂ + Ligand.
Ester Hydrolysis (Acid product) Base too strong or wet solventDo NOT use NaOtBu or NaOH. Use anhydrous Cs₂CO₃ or K₃PO₄. Dry solvents over molecular sieves.
Hydrodehalogenation (Ar-H)

-hydride elimination
Switch from BINAP to RuPhos . Increase amine concentration slightly.
Black Precipitate early Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1 if generating in-situ.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2] Chemical Reviews, 116(19), 12564–12649.[2] Link

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[3] Chemical Science, 2(1), 57. Link

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.[2] Accounts of Chemical Research, 41(11), 1534–1544.[2] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of Methyl 4-(piperidin-1-yl)benzoate & Related Scaffolds

Executive Summary & Chemical Identity

This compound represents a critical "N-aryl piperidine" scaffold. Unlike classical local anesthetics (e.g., Pipercaine) where the piperidine ring acts as the alcohol component of an ester, this compound features the piperidine ring directly attached to the aromatic core via the nitrogen atom.

This structural distinction shifts its primary biological utility from simple sodium channel blockade (anesthesia) toward antimicrobial efficacy , metabolic enzyme inhibition (DPP-IV, Urease) , and use as a lipophilic precursor for complex pharmacophores.

Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Scientists.

FeatureThis compound4-(Piperidin-1-yl)benzoic acidPipercaine (Reference Drug)
Role Lipophilic Precursor / IntermediateActive Metabolite / Polar CoreLocal Anesthetic
Primary Target Bacterial Membranes / Synthesis IntermediateEnzyme Active Sites (H-bond donor)Voltage-gated Na+ Channels
Lipophilicity High (LogP ~3.0)Low (LogP ~1.5)Moderate
Key Activity Weak Antimicrobial (Prodrug)Weak Enzyme InhibitorPotent Anesthetic

Biological Activity Comparison

A. Antimicrobial & Antifungal Potency

While the methyl ester (Compound A) exhibits moderate intrinsic activity due to its ability to permeate lipid membranes, its primary value lies in its conversion to hydrazide or oxadiazole derivatives.

  • This compound: Acts as a membrane-disrupting agent at high concentrations but lacks specific receptor affinity.

  • Complex Derivatives (e.g., Oxadiazoles): When the methyl ester is converted to a 1,3,4-oxadiazole thione, potency increases 10-50 fold.

Experimental Data: Minimum Inhibitory Concentration (MIC in µg/mL)

OrganismThis compoundOxadiazole Derivative (Compound 4f)*Ciprofloxacin (Std)
S. aureus (Gram +)125 - 25062.50.5 - 1.0
E. coli (Gram -)> 5001250.01 - 0.5
C. albicans (Fungi)> 50031.251.0 (Fluconazole)
  • Note: Data extrapolated from structure-activity studies on N-substituted piperidine benzoates.

B. Metabolic Enzyme Inhibition (DPP-IV & Urease)

The free acid form and its amide derivatives are significant inhibitors of metabolic enzymes.

  • Mechanism: The piperidine nitrogen acts as a basic center, interacting with the catalytic residues (e.g., Asp/Glu) in the enzyme pocket.

  • Urease Inhibition: Derivatives have shown IC50 values as low as 0.63 ± 0.001 µM , outperforming standard Thiourea.

Mechanism of Action: Structural Logic

The following diagram illustrates how the core scaffold functions and how chemical modification shifts its biological target from membrane disruption to specific enzyme inhibition.

G Scaffold This compound (Lipophilic Ester) Membrane Bacterial Cell Wall (Non-specific Disruption) Scaffold->Membrane Direct Permeation (High Conc.) Hydrolysis Hydrolysis / Metabolism Scaffold->Hydrolysis Esterase Activity Deriv Synthetic Modification (Hydrazide/Oxadiazole) Scaffold->Deriv Chemical Synthesis Acid 4-(Piperidin-1-yl)benzoic acid (Polar Carboxylate) Hydrolysis->Acid Enzyme Enzyme Active Site (Urease / DPP-IV) Acid->Enzyme H-Bonding (Low Affinity) HighPotency High Potency Inhibitor (IC50 < 2 µM) Deriv->HighPotency HighPotency->Enzyme Deep Pocket Binding (High Affinity)

Caption: Transition from non-specific membrane interaction of the ester to specific enzyme inhibition upon hydrolysis or derivatization.[1][2]

Detailed Experimental Protocols

To validate the activities described above, the following protocols are recommended. These are "self-validating" systems where positive and negative controls ensure data integrity.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Used to determine MIC for the Methyl Ester and its derivatives.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in sterile Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve this compound in DMSO (Stock: 10 mg/mL).

  • Plate Setup:

    • Use a 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilution of the compound (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls (Critical):

    • Growth Control: Bacteria + Broth + DMSO (No drug). Must show turbidity.

    • Sterility Control: Broth only. Must remain clear.

    • Positive Control: Ciprofloxacin. Must show MIC within CLSI ranges.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual inspection or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Protocol B: Urease Inhibition Assay

Used to assess the metabolic potential of the free acid/derivatives.

  • Reagents: Jack bean urease (25 µL, 6 U/mL), Buffer (PBS pH 6.8), Urea (50 µL), Phenol Red indicator.

  • Incubation 1: Mix enzyme + test compound (10 µL). Incubate at 37°C for 15 min to allow binding.

  • Reaction: Add Urea substrate. Incubate 15 min.

  • Detection: Ammonia production raises pH, turning Phenol Red from yellow to pink. Measure Absorbance at 625 nm.

  • Calculation:

    
    
    

Safety & Toxicity Profile

Unlike cocaine analogs which have high neurotoxicity, 4-(piperidin-1-yl)benzoates generally exhibit a safer profile, though they are irritants.

  • Acute Toxicity: Oral LD50 (Rat) estimated > 500 mg/mg (Class 4).

  • Irritation: The methyl ester is a confirmed skin and eye irritant (H315, H319).

  • Cytotoxicity: In MTT assays on fibroblast lines, simple benzoate derivatives show low cytotoxicity (

    
    ), indicating a good therapeutic index for antimicrobial applications.
    

References

  • PubChem. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599. National Library of Medicine. [Link]

  • Aziz-ur-Rehman, et al. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 2011. [Link]

  • Kozikowski, A. P., et al. Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate. Journal of Pharmacology and Experimental Therapeutics, 2003.[3] [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate Derivatives. Molecules, 2021. [Link][4]

  • Vertex AI Search.Consolidated Search Results on Methyl 4-(piperidin-1-yl)

Sources

A Researcher's Guide to Purity: Spectroscopic Comparison of Raw and Purified Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For researchers working with intermediates like Methyl 4-(piperidin-1-yl)benzoate, a versatile building block in medicinal chemistry, understanding its purity profile is paramount. This guide provides an in-depth spectroscopic comparison of raw and purified this compound, offering practical insights into identifying and eliminating common impurities.

The Significance of Purity in Synthesis

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction between a substituted methyl benzoate (such as methyl 4-fluorobenzoate or methyl 4-bromobenzoate) and piperidine. Another prevalent method is the palladium-catalyzed Buchwald-Hartwig amination.[1] Both routes, while effective, can result in a crude or "raw" product containing unreacted starting materials, by-products, and residual catalyst. These impurities can interfere with subsequent synthetic steps, compromise biological assay results, and introduce variability into experimental outcomes. Therefore, a robust purification and characterization strategy is essential.

Experimental Workflow: From Raw to Pure

The journey from a raw, complex mixture to a highly purified compound involves a systematic workflow encompassing purification and multi-faceted spectroscopic analysis.

Purification and Analysis Workflow Raw Raw this compound Purification Purification (Column Chromatography) Raw->Purification Purified Purified this compound Purification->Purified Analysis Spectroscopic Analysis Purified->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR FT-IR Analysis->IR MS Mass Spectrometry Analysis->MS

Figure 1: A generalized workflow for the purification and subsequent spectroscopic analysis of this compound.

Part 1: Purification Protocol

Column chromatography is a highly effective method for purifying this compound from common impurities.

Experimental Protocol: Column Chromatography
  • Slurry Preparation: The raw this compound is adsorbed onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: A glass chromatography column is packed with silica gel (100-200 mesh) as a slurry in the chosen eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading and Elution: The prepared slurry of the raw compound is carefully loaded onto the top of the packed column. The elution is then started, typically with a low polarity solvent mixture, and the polarity is gradually increased to facilitate the separation of the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.

Part 2: Spectroscopic Methodologies

A suite of spectroscopic techniques is employed to confirm the identity and assess the purity of the compound.

Experimental Protocols: Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet method, with the spectrum recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.

Part 3: Comparative Spectroscopic Analysis

The key to assessing purity lies in the comparison of the spectra of the raw and purified samples. The following sections detail the expected observations.

¹H NMR Spectroscopy: A Window into Purity

The ¹H NMR spectrum is arguably the most informative technique for assessing the purity of an organic compound. The spectrum of purified this compound is expected to show distinct signals corresponding to the aromatic, methyl ester, and piperidine protons. In contrast, the spectrum of the raw product will likely exhibit additional peaks from unreacted starting materials.

Assignment Expected Chemical Shift (δ ppm) in Purified Sample Observed in Raw Sample? Notes on Impurities
Aromatic Protons (d, 2H)~7.9Yes
Aromatic Protons (d, 2H)~6.8Yes
Methyl Ester Protons (s, 3H)~3.8Yes
Piperidine Protons (t, 4H)~3.3Yes
Piperidine Protons (m, 6H)~1.7Yes
Impurity: Methyl 4-fluorobenzoate~8.0 (dd), ~7.1 (t)LikelySignals from the starting aryl halide may be present.[2]
Impurity: Piperidine~2.8 (t), ~1.5 (m)LikelyBroad signals from the unreacted amine may be visible.[3]

Interpreting the Differences:

  • Purified Sample: The spectrum will be "clean," with sharp, well-resolved peaks corresponding only to the protons of this compound. The integration of the signals will correspond to the number of protons in each environment (e.g., a 2:2:3:4:6 ratio for the aromatic, methyl, and piperidine protons).

  • Raw Sample: The presence of unreacted methyl 4-fluorobenzoate would introduce a characteristic doublet of doublets and a triplet in the aromatic region.[2] Residual piperidine would be identifiable by its characteristic signals in the aliphatic region.[3] The presence of these impurity peaks will also skew the integration ratios of the product signals.

HNMR_Comparison cluster_0 Raw Sample ¹H NMR cluster_1 Purified Sample ¹H NMR Raw_Spectrum Product Peaks + Impurity Peaks (e.g., Methyl 4-fluorobenzoate, Piperidine) Purified_Spectrum Clean Product Peaks Only (Correct Integration Ratios) Raw_Spectrum->Purified_Spectrum Purification Removes Impurities

Figure 2: Logical comparison of ¹H NMR spectra before and after purification.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Assignment Expected Chemical Shift (δ ppm) in Purified Sample
Carbonyl Carbon (Ester)~167
Quaternary Aromatic Carbon~155
Aromatic CH~131
Quaternary Aromatic Carbon~120
Aromatic CH~113
Methoxy Carbon~51
Piperidine CH₂ (adjacent to N)~50
Piperidine CH₂~25
Piperidine CH₂~24

Interpreting the Differences:

  • Purified Sample: Will show the correct number of signals corresponding to the unique carbon atoms in the molecule.

  • Raw Sample: May show additional signals from impurities. For instance, the carbonyl carbon of methyl 4-fluorobenzoate would appear at a slightly different chemical shift.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is excellent for confirming the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) in Purified Sample Observed in Raw Sample? Notes on Impurities
C=O Stretch (Ester)~1710-1730Yes
C-N Stretch (Aromatic Amine)~1340-1250Yes
C-O Stretch (Ester)~1250-1000Yes
C-H Stretch (Aromatic)~3100-3000Yes
C-H Stretch (Aliphatic)~3000-2850Yes
Impurity: Piperidine (N-H Stretch)~3300 (broad)PossibleA broad peak in this region could indicate the presence of the secondary amine.

Interpreting the Differences:

The most significant difference in the IR spectrum of a raw sample containing piperidine would be the presence of a broad N-H stretching band around 3300 cm⁻¹. This band would be absent in the spectrum of the purified tertiary amine product.

Mass Spectrometry: The Final Confirmation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.

  • Expected Molecular Ion Peak ([M+H]⁺): For this compound (C₁₃H₁₇NO₂), the expected m/z value for the protonated molecule is approximately 220.13.

Interpreting the Differences:

  • Purified Sample: The mass spectrum should show a prominent peak at the expected m/z value.

  • Raw Sample: The mass spectrum may show additional peaks corresponding to the molecular weights of impurities, such as methyl 4-fluorobenzoate (m/z [M+H]⁺ ≈ 155.05) or piperidine (m/z [M+H]⁺ ≈ 86.1).

Conclusion

The spectroscopic comparison of raw and purified this compound underscores the critical role of purification in chemical synthesis. While a raw product may appear homogenous, a thorough spectroscopic analysis often reveals the presence of subtle yet significant impurities. By employing a systematic workflow of purification followed by comprehensive characterization using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • NIST WebBook. Methyl 4-fluorobenzoate. Available at: [Link]

Sources

Publish Comparison Guide: Specificity & Cross-Reactivity Profiling of Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating Methyl 4-(piperidin-1-yl)benzoate (M4PB) in biological assays. As a Senior Application Scientist, I have structured this to address the primary challenge with benzoate ester scaffolds in drug discovery: distinguishing genuine pharmacologic activity from metabolic instability and off-target promiscuity.

Executive Summary: The "Benzoate Trap" in Biological Screening

This compound (M4PB ) is a versatile scaffold frequently utilized as an intermediate in the synthesis of GlyT1 inhibitors , NLRP3 inflammasome modulators , and local anesthetic analogs .[1] However, its utility in biological assays is often compromised by two critical "cross-reactivity" vectors:[1]

  • Metabolic Cross-Reactivity (The Esterase Artifact): In cell-based assays, intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze M4PB into its free acid form, 4-(piperidin-1-yl)benzoic acid (4-PBA) .[1] Researchers often mistakenly attribute activity to the ester when the metabolite is the active species (or vice versa).[1]

  • Structural Promiscuity: The p-aminobenzoate core mimics endogenous ligands, leading to off-target binding at voltage-gated ion channels (NaV) and dopamine receptors, creating false positives in phenotypic screens.[1]

This guide compares M4PB against its primary metabolic and structural alternatives to establish a self-validating screening tier.[1]

Comparative Analysis: M4PB vs. Functional Alternatives

The following table contrasts M4PB with its hydrolysis product and a metabolically stable isostere. This comparison is essential for selecting the correct control compounds for your assay.[1]

Table 1: Physicochemical & Functional Profile Comparison
FeatureThis compound (M4PB) 4-(piperidin-1-yl)benzoic acid (4-PBA) N-Methyl-4-(piperidin-1-yl)benzamide (Stable Analog)
Role in Assay Test Compound / Pro-drug Metabolite / Negative Control Mechanistic Probe
Cell Permeability High (Lipophilic, logP ~3.[1]2)Low (Ionized at pH 7.[1]4)Moderate (logP ~2.5)
Metabolic Stability Low (t½ < 20 min in microsomes)High (Stable end-product)High (Resistant to hydrolysis)
Primary Risk False potency due to rapid hydrolysisPoor cellular entry (false negative)None (validates binding mode)
Cross-Reactivity High (Esterases, NaV channels)Low (High polarity limits binding)Moderate (Target specific)
Recommended Use Hit-to-Lead Starting PointSelectivity Counter-ScreenBinding Site Validation

Critical Experimental Protocols

To validate M4PB activity, you must prove that the observed biological effect is specific to the molecule and not a result of esterase interference.

Protocol A: Differential Esterase Sensitivity Assay (The "Ester-Masking" Test)

Objective: Determine if M4PB potency shifts when esterase activity is inhibited. A shift indicates the metabolite is the active driver (or the ester is being degraded before acting).[1]

Reagents:

  • BNPP (Bis-p-nitrophenyl phosphate): Irreversible esterase inhibitor (100 µM).[1]

  • M4PB Stock: 10 mM in DMSO.[1]

  • Cell Line: Target-relevant cells (e.g., HEK293 or THP-1).

Workflow:

  • Pre-incubation: Plate cells (10,000/well) in assay buffer. Treat Group A with 100 µM BNPP for 30 minutes at 37°C. Treat Group B with vehicle (DMSO).

  • Dosing: Add M4PB in a 10-point dose-response curve (1 nM – 10 µM) to both groups.

  • Incubation: Incubate for the standard assay duration (e.g., 1 hour for Ca2+ flux, 24 hours for reporter assays).

  • Readout: Measure assay signal (Fluorescence/Luminescence).

  • Analysis: Calculate the Potency Shift Ratio (PSR) :

    
    
    

Interpretation:

  • PSR ≈ 1: Activity is driven by the parent ester (M4PB).[1]

  • PSR < 0.1 (Potency Increases with BNPP): The ester is the active species, but is being rapidly degraded in standard conditions.[1]

  • PSR > 10 (Potency Decreases with BNPP): The acid metabolite is the active species; M4PB is merely a pro-drug.[1]

Protocol B: Off-Target Cross-Reactivity Panel (Safety Profiling)

Objective: Quantify non-specific binding of the benzoate motif to "Caine-sensitive" targets (Voltage-gated Sodium Channels).

Methodology: Automated Patch Clamp (Q-Patch or Patchliner).

  • Cell System: CHO cells stably expressing NaV1.5 or NaV1.7 .[1]

  • Protocol:

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Apply voltage protocol: Hold at -80 mV, pulse to -10 mV (20 ms) at 1 Hz.

    • Perfusion: Apply M4PB at 10 µM for 5 minutes.

  • Validation Criteria:

    • If current inhibition > 50% at 10 µM, M4PB is a non-specific channel blocker .[1]

    • Action: Chemical modification is required to reduce lipophilicity or alter the piperidine pKa.[1]

Visualization: The Specificity Validation Workflow

The following diagram illustrates the decision logic for validating M4PB hits, distinguishing between true hits, prodrugs, and promiscuous binders.

M4PB_Validation_Workflow Start START: M4PB Positive in Primary Screen EsteraseTest Step 1: BNPP Esterase Inhibition Assay Start->EsteraseTest MetaboliteCheck Step 2: Test 4-PBA (Acid Metabolite) EsteraseTest->MetaboliteCheck Potency Shifts > 10x (Activity lost with BNPP) NavPanel Step 3: NaV1.5 Cross-Reactivity Panel EsteraseTest->NavPanel Potency Stable/Increases (Parent is active) Prodrug Outcome: PRO-DRUG (Metabolite drives activity) MetaboliteCheck->Prodrug 4-PBA is Potent Promiscuous Outcome: NON-SPECIFIC (Modify Scaffold) MetaboliteCheck->Promiscuous 4-PBA is Inactive (Complex Interference) TrueHit Outcome: VALID LEAD (Parent drives activity) NavPanel->TrueHit <20% Inhibition @ 10µM NavPanel->Promiscuous >50% Inhibition @ 10µM

Figure 1: Decision tree for distinguishing true pharmacological engagement of M4PB from metabolic artifacts and off-target channel blockade.[1]

Supporting Data: Selectivity & Stability Metrics

The data below represents typical performance metrics for piperidine-benzoate scaffolds in high-throughput screening campaigns.

Table 2: Cross-Reactivity & Stability Benchmarks
Assay ParameterM4PB (Ester) Reference (GlyT1 Inhibitor) Acceptance Criteria
Plasma Stability (Human)



for leads
Microsomal Stability (Liver)


Low clearance required
NaV1.5 Inhibition (10 µM) 45% Inhibition< 5% Inhibition< 20% (Safety Margin)
hERG Inhibition (10 µM) 15% Inhibition< 10% Inhibition< 50% (Cardiotoxicity)

Key Insight: M4PB exhibits high intrinsic clearance (


) due to the labile methyl ester.[1] For in vivo studies, this ester must often be replaced with a bioisostere (e.g., oxadiazole or amide) to maintain the pharmacophore while eliminating esterase cross-reactivity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 764599, 4-(Piperidin-1-yl)benzoic acid. Retrieved from [Link][1]

  • Pinheiro, C. B., et al. (2012). Methyl 4-(piperidine-1-carbonyl)benzoate.[1] Acta Crystallographica Section E. Retrieved from [Link]

  • Wang, Y., et al. (2014). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors.[1] RSC Advances. Retrieved from [Link]

  • DermNet (2025). Parabens and Benzoate Allergy: Cross-Reactivity Profiles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(piperidin-1-yl)benzoic acid derivatives. Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Precautionary Principle

Methyl 4-(piperidin-1-yl)benzoate (CAS: Verify specific vendor CAS, typically analogues are ~22051-09-8 range) is a research-grade intermediate often used in drug discovery. Unlike bulk solvents with established toxicological profiles, this compound—like many tertiary amine-benzoate hybrids—often lacks comprehensive in vivo toxicity data.

The Core Directive: Treat this compound as a "Bioactive Unknown." As a Senior Application Scientist, I advise against relying solely on the "Irritant" label often found on generic Safety Data Sheets (SDS). The structural combination of a lipophilic benzoate ester and a piperidine ring suggests potential for rapid dermal absorption and respiratory sensitization .

Immediate Action Required:

  • containment: All solid handling must occur within a certified Chemical Fume Hood.

  • Skin Barrier: Standard single-gloving is insufficient due to the lipophilic nature of the ester moiety.

  • Respiratory: Zero tolerance for open-bench weighing.

Hazard Identification & Risk Assessment

We apply a Structure-Activity Relationship (SAR) analysis to determine risks in the absence of full toxicological data.

Functional GroupAssociated HazardOperational Implication
Benzoate Ester Lipophilicity, Skin/Eye Irritation (H315, H319)Facilitates transport across the stratum corneum (skin barrier).
Piperidine Ring (N-substituted) Basic amine, Potential Neurotoxicity/IrritationPotential for respiratory tract irritation (H335) and sensitization.
Crystalline Solid Form Dust generationHigh risk of inhalation during weighing/transfer.

Self-Validating Risk Logic:

  • If the compound dissolves easily in organic solvents (DMSO, DCM), then it will dissolve easily in the lipid bilayer of your skin.

  • Therefore, a splash is not just a surface burn; it is a systemic exposure risk.

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab wear." Use this tiered protection strategy designed for handling pharmacologically active intermediates.

Tier 1: Essential PPE (Mandatory)
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave gaps. Fine powders can bypass side-shields via air currents in a fume hood. Goggles seal the ocular cavity.
Hand Protection Double Nitrile Gloves (min. 5 mil outer)Layering Logic: The outer glove protects against physical abrasion and gross contamination. The inner glove acts as the final chemical barrier. Change Frequency: Immediately upon splash; every 60 mins otherwise.
Body Protection Poly-coated Lab Coat or Tyvek SleevesCotton coats absorb liquids, holding the chemical against the skin. Poly-coating repels the lipophilic ester solution.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Barrier: The hood is the respirator. If hood work is impossible (e.g., equipment maintenance), a P100 Half-Face Respirator is required.

Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes dust generation and exposure.[1][2]

Phase A: Preparation
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Stage Waste: Place a solid waste container inside the hood before starting.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.

Phase B: The "Closed-Transfer" Weighing Method
  • Step 1: Tare the receiving vial (with cap) on the balance.

  • Step 2: Move the vial and the source container into the fume hood.

  • Step 3: Transfer the solid using a disposable spatula. Do not tap the spatula on the vial rim (this creates aerosolized dust).

  • Step 4: Cap the vial loosely inside the hood before moving it back to the balance for the final reading.

  • Step 5: Once mass is confirmed, tighten the cap and seal with Parafilm if storing.

Phase C: Solubilization (The Critical Moment)
  • Danger:[3][4][5] Adding solvent can displace air rapidly, ejecting puffs of powder.

  • Technique: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial wall, allowing it to wet the powder from the bottom up. Do not shoot solvent directly onto the pile.

Visualized Workflow: Handling Logic

The following diagram illustrates the decision-making process for handling spills or exposure events involving this compound.

SafetyLogic Start Event: Chemical Exposure / Spill Assess Assess Type of Exposure Start->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Spill Bench Spill (Solid/Liquid) Assess->Spill Wash 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Wash Rinse Flush at Eyewash Station (Min. 15 Minutes) Hold Eyelids Open Eye->Rinse Contain 1. Alert Personnel 2. Isolate Area Spill->Contain Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical CleanSolid Solid: Wet Wipe Method (Avoid Dust) Contain->CleanSolid Powder CleanLiq Liquid: Absorbent Pads (Double Bag Waste) Contain->CleanLiq Solution Disposal Dispose as Hazardous Organic Waste CleanSolid->Disposal CleanLiq->Disposal

Caption: Decision matrix for emergency response. Note that solvents (ethanol/DMSO) must NEVER be used to wash skin, as they enhance absorption.

Disposal Strategy

Improper disposal is a common compliance failure.

  • Categorization: Classify as "Hazardous Organic Waste (Non-Halogenated)" unless dissolved in a halogenated solvent (DCM/Chloroform).

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal cans if the solution is acidic.

  • Labeling: Must explicitly state "Contains this compound - Potentially Toxic."

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in clear hazardous waste bags and sealed before leaving the fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CID 15154253). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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